DCSM06-05
Description
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Properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-25-21-12-16(13-23-14-18-7-4-5-11-24-18)9-10-20(21)26-15-17-6-2-3-8-19(17)22/h2-12,23H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQZQHYIXEUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DCSM06-05: A Technical Guide to its Action as a SMARCA2 Bromodomain Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of DCSM06-05, a potent inhibitor of the SMARCA2 bromodomain (BRD). Designed for researchers, scientists, and drug development professionals, this document details the binding properties, molecular interactions, and the experimental basis for its inhibitory activity. All quantitative data, experimental protocols, and signaling pathway diagrams are presented to facilitate a comprehensive understanding of this compound's function.
Overview of this compound
This compound is a small molecule inhibitor that specifically targets the bromodomain of SMARCA2, a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] The dysregulation of SMARCA2 is associated with various diseases, including cancer, making it a significant target for therapeutic development.[1][2] this compound was identified through a 2D similarity-based analog search from an initial hit, DCSM06, discovered in a high-throughput screening campaign.[1][3] It serves as a valuable chemical tool for studying SMARCA2-related biological functions and as a starting point for further medicinal chemistry optimization.[1][3]
Quantitative Data Summary
The inhibitory and binding affinities of this compound and its parent compound, DCSM06, were determined using AlphaScreen and Surface Plasmon Resonance (SPR) assays. The key quantitative metrics are summarized in the table below for direct comparison.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | IC₅₀ | 9.0 ± 1.4 µM | [3] |
| This compound | SMARCA2-BRD | Surface Plasmon Resonance | Kd | 22.4 µM | [4] |
| DCSM06 | SMARCA2-BRD | AlphaScreen | IC₅₀ | 39.9 ± 3.0 µM | [1][3] |
| DCSM06 | SMARCA2-BRD | Surface Plasmon Resonance | Kd | 38.6 µM | [1][3] |
Mechanism of Action: Inhibition of SMARCA2-BRD
The primary mechanism of action of this compound is the competitive inhibition of the SMARCA2 bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in chromatin remodeling and gene transcription.[1][2] By occupying the acetyl-lysine binding pocket of the SMARCA2 bromodomain, this compound prevents its interaction with histones, thus disrupting the downstream signaling pathways that are dependent on this interaction.
Molecular Binding Mode
Molecular docking studies have elucidated the binding mode of this compound within the H4 peptide-binding site of the SMARCA2 bromodomain.[3] The binding is stabilized by key molecular interactions:
-
π-π Stacking: The molecule forms π-π stacking interactions with the side chain of a key phenylalanine residue (F1409) in the binding pocket.[3]
-
Hydrogen Bonding: A methoxy substitution on the benzene ring of this compound is predicted to form a hydrogen bond with the same F1409 residue.[3]
-
Hydrophobic Interactions: The benzene ring of this compound is situated within a shallow hydrophobic pocket formed by proline (P1413) and isoleucine (I1470) residues.[3]
This binding mode is analogous to that of another known SMARCA2-BRD inhibitor, PFI-3.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing the mechanism of action of this compound.
AlphaScreen High-Throughput Screening Assay
The AlphaScreen assay was employed for the primary high-throughput screening to identify inhibitors of the SMARCA2-BRD and histone H4 interaction.
-
Principle: This assay is based on the proximity of donor and acceptor beads. When the biotinylated histone H4 peptide binds to the GST-tagged SMARCA2-BRD, the streptavidin-coated donor beads and anti-GST acceptor beads are brought into close proximity, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
-
Protocol:
-
Reagents: Biotinylated histone H4 peptide (biotin-H4), GST-tagged SMARCA2-BRD, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS.
-
Procedure:
-
A mixture of GST-SMARCA2-BRD and biotin-H4 peptide was incubated in the assay buffer.
-
Test compounds (including this compound) were added to the mixture.
-
Anti-GST acceptor beads were added, followed by incubation in the dark.
-
Streptavidin donor beads were added, and the plate was further incubated in the dark.
-
-
Detection: The AlphaScreen signal was read on a suitable plate reader.
-
Data Analysis: IC₅₀ values were calculated from the dose-response curves.
-
Surface Plasmon Resonance (SPR) Assay
SPR was used to determine the binding kinetics and affinity (Kd) of this compound to SMARCA2-BRD.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (SMARCA2-BRD) immobilized on the chip.
-
Protocol:
-
Immobilization: Recombinant SMARCA2-BRD was immobilized on a CM5 sensor chip.
-
Analyte: A series of concentrations of this compound in running buffer were prepared.
-
Binding Measurement: The this compound solutions were injected over the sensor chip surface, and the association was monitored in real-time. This was followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: The chip surface was regenerated between cycles using a specific regeneration solution.
-
Data Analysis: The sensorgrams were fitted to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Molecular Docking
Computational molecular docking was performed to predict the binding mode of this compound within the SMARCA2 bromodomain.
-
Protocol:
-
Protein Preparation: The crystal structure of the SMARCA2 bromodomain (PDB ID: 5DKC) was used as the receptor. The protein structure was prepared by adding hydrogens, assigning bond orders, and performing a restrained minimization.
-
Ligand Preparation: The 3D structure of this compound was generated and optimized.
-
Docking: Induced-fit docking was performed, centering the docking grid on the known PFI-3 binding site.
-
Analysis: The resulting docking poses were analyzed to identify the most favorable binding mode and the key molecular interactions between this compound and the SMARCA2-BRD.
-
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay [ouci.dntb.gov.ua]
DCSM06-05: A Technical Guide for a Novel SMARCA2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCSM06-05 is a small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2] Dysregulation of SMARCA2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] This document provides a comprehensive technical overview of this compound, including its biochemical properties, the experimental methodologies used for its characterization, and the relevant biological pathways.
Introduction to SMARCA2 and the SWI/SNF Complex
SMARCA2, also known as BRM, is one of the two mutually exclusive ATPase subunits of the mammalian SWI/SNF chromatin remodeling complex.[3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors.[4] The bromodomain of SMARCA2 is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of the SWI/SNF complex to specific genomic loci.[1][2] By inhibiting this interaction, this compound offers a potential mechanism to modulate the expression of genes regulated by the SWI/SNF complex.
Biochemical Profile of this compound
This compound was identified through a high-throughput screening campaign and subsequent similarity-based analog search.[1][2] Its inhibitory activity and binding affinity for the SMARCA2 bromodomain have been characterized using biochemical and biophysical assays.
Data Presentation
| Compound | IC50 (μM) | Kd (μM) | Assay Method | Reference |
| This compound | 9.0 ± 1.4 | 22.4 | AlphaScreen, SPR | [1][5] |
| DCSM06 (Parent Compound) | 39.9 ± 3.0 | 38.6 | AlphaScreen, SPR | [1][2] |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay was employed for the primary high-throughput screening to identify inhibitors of the SMARCA2 bromodomain-histone interaction.[1][2]
Principle: The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay.[6] In this specific application, a biotinylated histone H4 peptide is captured by streptavidin-coated donor beads, and a His-tagged SMARCA2 bromodomain protein is captured by nickel chelate acceptor beads. When the bromodomain binds to the acetylated histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[6] A competing inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
Experimental Workflow:
Detailed Protocol:
-
Plate Preparation: 2.5 µL of test compounds or control buffer were dispensed into 384-well OptiPlates.
-
Protein Addition: 2.5 µL of a 200 nmol/L solution of the SMARCA2 bromodomain protein was added to each well.
-
First Incubation: The plates were sealed and incubated for 20 minutes at room temperature.
-
Peptide Addition: 5 µL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.
-
Second Incubation: The plates were sealed and incubated for an additional 30 minutes at room temperature.
-
Bead Addition: Under subdued light, 5 µL of a mixture containing nickel-chelate acceptor beads and streptavidin-conjugated donor beads was added to each well.
-
Final Incubation: The plates were sealed and incubated for 60 minutes at room temperature in the dark.
-
Signal Detection: The AlphaScreen signal was read using a suitable plate reader.
Surface Plasmon Resonance (SPR)
SPR was utilized to determine the binding kinetics and affinity (Kd) of this compound to the SMARCA2 bromodomain.[1]
Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., SMARCA2 bromodomain) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of the bound analyte.
Note: The specific experimental conditions for the SPR analysis of this compound, such as the type of sensor chip, immobilization method, and running buffer composition, are not detailed in the primary publication. A general protocol for SPR-based analysis of bromodomain inhibitors is provided below.
General Experimental Workflow:
SMARCA2 Signaling Pathway
SMARCA2 is a core catalytic subunit of the SWI/SNF complex, a key regulator of chromatin structure and gene expression. The bromodomain of SMARCA2 acts as a "reader" of acetylated histone tails, targeting the complex to specific genomic regions.
Signaling Pathway Diagram:
Cellular Activity
As of the latest available information, specific cellular activity data for this compound, such as cell permeability, on-target engagement in a cellular context (e.g., via Fluorescence Recovery After Photobleaching - FRAP, or Cellular Thermal Shift Assay - CETSA), or effects on cell proliferation and gene expression, have not been reported in the peer-reviewed literature. Such studies are crucial next steps in the development of this compound as a chemical probe or therapeutic lead.
Conclusion
This compound is a novel, micromolar inhibitor of the SMARCA2 bromodomain, identified through a robust high-throughput screening and medicinal chemistry effort.[1] The detailed biochemical characterization provides a solid foundation for its use as a chemical tool to investigate the biological functions of the SMARCA2 bromodomain. Further studies are required to elucidate its activity and selectivity in a cellular context to fully assess its potential as a therapeutic agent.
References
- 1. SWI/SNF - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Initial Studies on DCSM06-05: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on DCSM06-05, a small molecule inhibitor targeting the bromodomain of SMARCA2. While direct studies on the effects of this compound in cancer cell lines are not yet extensively published, this document summarizes the available biochemical data, details relevant experimental protocols, and places the molecule in the broader context of SMARCA2 as a therapeutic target in oncology.
Introduction to this compound
This compound is a derivative of the initial hit compound DCSM06, identified through a high-throughput AlphaScreen assay.[1][2] It has been characterized as an inhibitor of the SMARCA2 bromodomain (BRD), a key component of the SWI/SNF chromatin remodeling complex.[1][3] The dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive target for therapeutic development.[1][2] this compound represents a chemical starting point for the development of more potent and selective probes to investigate the biological functions of the SMARCA2 bromodomain.[1][2][4]
Quantitative Data Presentation
The following table summarizes the reported in vitro inhibitory activities of this compound and its parent compound, DCSM06, against the SMARCA2 bromodomain.
| Compound | Target | Assay | IC50 (μM) | Kd (μM) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | - | [1][3] |
| SMARCA2-BRD | SPR | - | 22.4 | [3][5] | |
| DCSM06 | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | - | [1][2] |
| SMARCA2-BRD | SPR | - | 38.6 | [1][2] |
Mechanism of Action and Signaling Pathway Context
This compound functions by binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain.[1][3] Molecular docking studies suggest that its binding mode is similar to that of PFI-3, another known SMARCA2-BRD inhibitor.[1][3] The interaction is stabilized by hydrogen bonds and π-π stacking interactions with key residues in the binding pocket.[1]
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The inhibition of the SMARCA2 bromodomain by this compound is expected to interfere with the recruitment of the SWI/SNF complex to specific genomic loci, thereby modulating the transcription of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of SMARCA2 bromodomain inhibitors like this compound.
AlphaScreen Assay for Inhibitor Screening
This assay is used to identify and characterize inhibitors of the SMARCA2 bromodomain by measuring the disruption of the interaction between the bromodomain and an acetylated histone peptide.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Add biotinylated histone H4 acetylated lysine peptide, GST-tagged SMARCA2 bromodomain protein, and varying concentrations of this compound to a 384-well plate.
-
Incubate the mixture at room temperature.
-
Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible reader. The signal will decrease in the presence of an effective inhibitor.
-
Calculate the IC50 value by plotting the signal against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the direct binding affinity and kinetics (association and dissociation rates) between this compound and the SMARCA2 bromodomain.
Protocol:
-
Immobilize the purified SMARCA2 bromodomain protein onto a sensor chip surface.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface and record the binding response (association phase).
-
Inject the running buffer alone to monitor the dissociation of the compound from the protein (dissociation phase).
-
Regenerate the sensor chip surface between different concentrations if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Viability Assay
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Probing the Specificity of DCSM06-05 for the SMARCA2 Bromodomain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: DCSM06-05 has been identified as a small molecule inhibitor of the SMARCA2 bromodomain. This technical guide provides a comprehensive overview of the available data on its binding affinity and the experimental methodologies used for its characterization. While the primary focus is on its interaction with SMARCA2, the broader context of its specificity remains an area for further investigation. This document aims to equip researchers with the foundational knowledge required to utilize and further explore the therapeutic and research potential of this compound.
Introduction to SMARCA2 and Its Inhibition
SMARCA2, also known as BRM, is a critical catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The bromodomain of SMARCA2 is a key functional module that recognizes and binds to acetylated lysine residues on histone tails, anchoring the SWI/SNF complex to specific genomic regions. Dysregulation of SMARCA2 and the SWI/SNF complex is implicated in various cancers and other diseases, making it an attractive target for therapeutic intervention.[1][2]
The small molecule this compound was identified through a high-throughput screening campaign as an inhibitor of the SMARCA2 bromodomain.[1][2][3] Its characterization provides a starting point for the development of more potent and selective chemical probes to dissect the biological functions of SMARCA2 and for the potential development of novel therapeutics.
Quantitative Analysis of this compound Binding to SMARCA2
The inhibitory activity and binding affinity of this compound for the SMARCA2 bromodomain have been quantified using established biophysical and biochemical assays. The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: Inhibitory Activity of this compound against SMARCA2 Bromodomain
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | [1] |
Table 2: Binding Affinity of this compound for SMARCA2 Bromodomain
| Compound | Target | Assay Type | Kd (µM) | Reference |
| This compound | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | 22.4 | [1] |
Note on Specificity: At present, publicly available data on the specificity of this compound against other bromodomains, including the closely related SMARCA4, is limited. The initial publication focused on its activity against SMARCA2.[1][2][3] Therefore, a comparative analysis of its selectivity profile cannot be provided at this time. Further investigation is required to determine the broader selectivity of this compound across the human bromodomain family.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.
AlphaScreen-Based High-Throughput Screening Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to identify and characterize inhibitors of the SMARCA2 bromodomain-histone interaction.[1]
Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. In this specific application, the SMARCA2 bromodomain protein is captured on one type of bead, and a biotinylated histone H4 peptide is captured on the other. When the bromodomain binds to the histone peptide, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor, such as this compound, disrupts the bromodomain-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Compound Plating: 2.5 µL of assay buffer or the test compound (this compound) at various concentrations were pre-plated into 384-well plates.
-
Protein Addition: 2.5 µL of 200 nmol/L SMARCA2 bromodomain protein was added to each well.
-
Incubation: The plates were sealed and incubated at room temperature for 20 minutes.
-
Peptide Addition: 5 µL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.
-
Incubation: The plates were sealed and incubated at room temperature for another 30 minutes.
-
Bead Addition: Under subdued light, 5 µL of a mixture of nickel-chelate acceptor beads and streptavidin-conjugated donor beads were added to each well.
-
Final Incubation: The plates were incubated in the dark at room temperature for 1-2 hours.
-
Signal Detection: The AlphaScreen signal was read on a suitable plate reader.[1]
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[1]
Principle: This method involves immobilizing one interacting partner (the ligand, in this case, the SMARCA2 bromodomain) on a sensor chip surface. The other interacting partner (the analyte, this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal at different analyte concentrations, the association and dissociation rate constants, and ultimately the equilibrium dissociation constant (Kd), can be determined.
Detailed Protocol:
-
Instrument and Chip: The SPR binding assays were performed on a Biacore T200 instrument at 25 °C using a CM5 sensor chip.
-
Ligand Immobilization: The SMARCA2 bromodomain protein was covalently immobilized on the CM5 chip using a standard amine-coupling procedure in 10 mmol/L sodium acetate (pH 5.0).
-
Equilibration: The chip was equilibrated overnight with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).
-
Analyte Injection: this compound was serially diluted in HBS buffer and injected over the sensor surface for 120 seconds to monitor the association phase.
-
Dissociation: This was followed by a 120-second injection of HBS buffer to monitor the dissociation of the compound.
-
Data Analysis: The equilibrium dissociation constant (Kd) for the binding of this compound to the SMARCA2 bromodomain was determined using the Biacore T200 evaluation software.[1]
Visualizing the Molecular Context and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
SMARCA2 Signaling Pathway in Chromatin Remodeling
Caption: Role of SMARCA2 in the SWI/SNF complex and chromatin remodeling.
Experimental Workflow for this compound Characterization
Caption: Workflow for the identification and characterization of this compound.
Logical Relationship of this compound Inhibition
Caption: Mechanism of action of this compound on SMARCA2 bromodomain function.
Conclusion and Future Directions
This compound represents a valuable chemical tool for studying the function of the SMARCA2 bromodomain. The available data confirms its inhibitory activity and direct binding to SMARCA2. However, the lack of a comprehensive selectivity profile is a significant knowledge gap that needs to be addressed. Future studies should focus on:
-
Broad Selectivity Profiling: Screening this compound against a panel of human bromodomains to determine its specificity.
-
Cellular Target Engagement: Assessing the ability of this compound to engage the SMARCA2 bromodomain in a cellular context.
-
Functional Cellular Assays: Investigating the downstream effects of SMARCA2 bromodomain inhibition by this compound on gene expression and cellular phenotypes.
Addressing these points will be crucial in validating this compound as a selective chemical probe and in understanding the therapeutic potential of targeting the SMARCA2 bromodomain.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Effect of DCSM06-05 on Chromatin Remodeling Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a core catalytic subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex plays a crucial role in regulating gene expression by altering nucleosome positioning and chromatin accessibility. The bromodomain of SMARCA2 specifically recognizes acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci. By inhibiting this interaction, this compound presents a valuable chemical tool to probe the functions of the SMARCA2 bromodomain in chromatin remodeling and gene regulation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of this compound, including detailed protocols for key assays and a summary of its inhibitory activity. While the direct cellular effects on global chromatin structure and gene expression are yet to be fully elucidated, this document serves as a comprehensive resource on the foundational biochemical and biophysical properties of this inhibitor.
Introduction
Chromatin remodeling is a fundamental process in the eukaryotic nucleus, governing the accessibility of DNA to the transcriptional machinery and thereby controlling gene expression. The SWI/SNF complex is a key ATP-dependent chromatin remodeler, and its dysfunction is implicated in a variety of human diseases, including cancer. SMARCA2, one of the two mutually exclusive ATPase subunits of the SWI/SNF complex, contains a bromodomain (BRD) that acts as a "reader" of epigenetic marks, specifically binding to acetylated histone tails. This interaction is critical for the recruitment and stabilization of the SWI/SNF complex at target gene promoters and enhancers.
The development of small molecule inhibitors targeting specific domains of chromatin remodeling proteins has become a promising therapeutic strategy. This compound was identified through a high-throughput screening campaign as a potent inhibitor of the SMARCA2 bromodomain.[1][2][3][4] This guide details the technical aspects of this compound, from its initial identification to its characterization as a specific SMARCA2-BRD inhibitor.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This prevents the recognition of acetylated histone tails by the SWI/SNF complex. By disrupting this critical protein-histone interaction, this compound is hypothesized to inhibit the recruitment of the SWI/SNF complex to its target sites on chromatin, thereby modulating the expression of SMARCA2-dependent genes. Molecular docking studies have further elucidated the binding mode of this compound within the SMARCA2 bromodomain, providing a structural basis for its inhibitory activity.[1][2]
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of DCSM06-05: A High-Throughput Screening Approach to Inhibit the SMARCA2 Bromodomain
This technical guide details the discovery of the small molecule inhibitor DCSM06-05, identified through a high-throughput screening (HTS) campaign targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). This compound serves as a valuable chemical tool for studying the function of SMARCA2 and as a starting point for the development of more potent and selective inhibitors.[1][2][3]
Executive Summary
This compound is a potent inhibitor of the SMARCA2 bromodomain (BRD) with an IC50 of 9.0 ± 1.4 μmol/L and a dissociation constant (Kd) of 22.4 μmol/L.[3][4][5] It was identified from a similarity-based analog search of an initial hit, DCSM06, which was discovered through an AlphaScreen-based high-throughput screening of an in-house compound library.[1][2][3] The discovery of this compound highlights a successful application of HTS in identifying novel chemotypes for targeting challenging protein families like bromodomains.
Data Presentation
The quantitative data for the inhibitory activity and binding affinity of DCSM06 and its more potent analog, this compound, are summarized in the tables below.
Table 1: Inhibitory Activity of DCSM06 and this compound against SMARCA2-BRD
| Compound | IC50 (μmol/L) |
| DCSM06 | 39.9 ± 3.0 |
| This compound | 9.0 ± 1.4 |
Table 2: Binding Affinity of DCSM06 and this compound to SMARCA2-BRD
| Compound | Kd (μmol/L) | Method |
| DCSM06 | 38.6 | Surface Plasmon Resonance (SPR) |
| This compound | 22.4 | Surface Plasmon Resonance (SPR) |
Experimental Protocols
AlphaScreen High-Throughput Screening Assay
The primary screen for inhibitors of the SMARCA2 bromodomain was conducted using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[1][2] This assay measures the interaction between the biotinylated histone H4 peptide and the GST-tagged SMARCA2 bromodomain.
Protocol:
-
2.5 μL of compounds from an in-house library or control solutions were pre-dispensed into 384-well OptiPlates.
-
2.5 μL of 200 nmol/L SMARCA2-BRD protein was added to each well.
-
The plates were sealed and incubated for 20 minutes at room temperature.
-
5 μL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.
-
The plates were sealed and incubated for an additional 30 minutes at room temperature.
-
A mixture of 5 μL of nickel-chelate acceptor beads and 5 μL of streptavidin-conjugated donor beads was added under subdued light.
-
The plates were incubated in the dark at room temperature for 1-2 hours.
-
The AlphaScreen signal was read on a suitable plate reader.[4]
Surface Plasmon Resonance (SPR) Assay
The binding affinity of the hit compounds was validated and quantified using Surface Plasmon Resonance (SPR).[1][2]
Protocol:
-
A suitable sensor chip was activated.
-
The ligand (SMARCA2-BRD) was immobilized on the sensor chip surface.
-
A series of concentrations of the analyte (DCSM06 or this compound) were prepared in a running buffer.
-
The analyte solutions were injected over the sensor surface, and the binding was monitored in real-time by measuring the change in the refractive index.
-
The sensor surface was regenerated between analyte injections.
-
The resulting sensorgrams were analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) was calculated (Kd = kd/ka).
Molecular Docking
To predict the binding mode of this compound with the SMARCA2 bromodomain, molecular docking studies were performed.[1][2][4]
Protocol:
-
The crystal structure of the SMARCA2 bromodomain was obtained from the Protein Data Bank (PDB ID: 5DKC).
-
The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger LLC), which included adding hydrogens, assigning bond orders, and minimizing the structure.
-
The 3D structure of this compound was generated and prepared using LigPrep to generate different protonation states and tautomers.
-
Induced-fit docking was performed to account for the flexibility of the protein's binding site.
-
The docking poses were scored, and the top-ranked pose was analyzed to identify key interactions between this compound and the SMARCA2 bromodomain.[4]
Visualizations
Experimental Workflow for this compound Discovery
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Research on the Biological Activity of DCSM06-05: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of the small molecule inhibitor, DCSM06-05. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, with a particular focus on chromatin remodeling and epigenetic regulation. This document details the inhibitory activity of this compound, the experimental methodologies used for its characterization, and its molecular interactions with its target.
Overview of this compound
This compound has been identified as a potent inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] The dysregulation of SMARCA2 is associated with various diseases, including cancer, making it a compelling target for therapeutic intervention.[2] this compound emerged from a similarity-based analog search following a high-throughput screening campaign that identified its parent compound, DCSM06.[1][2] It serves as a valuable chemical tool for studying SMARCA2-related functions and as a starting point for further medicinal chemistry optimization.[1][2]
Quantitative Biological Activity
The inhibitory and binding activities of this compound against the SMARCA2 bromodomain (SMARCA2-BRD) were quantified using an AlphaScreen-based assay and Surface Plasmon Resonance (SPR). The key quantitative metrics are summarized in the table below.
| Parameter | Value (μmol/L) | Method | Reference |
| IC50 | 9.0 ± 1.4 | AlphaScreen | [1] |
| Kd | 22.4 | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments that determined the biological activity of this compound are provided below.
AlphaScreen High-Throughput Screening (HTS) Assay
The inhibitory activity of this compound was determined using a robust and reproducible AlphaScreen-based HTS assay designed to screen for inhibitors of the SMARCA2-BRD.[1]
Principle: This assay measures the disruption of the interaction between the SMARCA2 bromodomain and an acetylated histone H4 peptide. In the absence of an inhibitor, the binding of biotinylated H4 peptide to a GST-tagged SMARCA2-BRD brings streptavidin-coated donor beads and nickel-chelate acceptor beads into close proximity, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.
Protocol:
-
2.5 μL of the test compound (this compound) or assay buffer (for control) was pre-plated into 384-well plates.
-
2.5 μL of 200 nmol/L SMARCA2-BRD protein was added to each well.
-
The plates were sealed and incubated at room temperature for 20 minutes.
-
5 μL of biotinylated H4 peptide was added to a final concentration of 100 nmol/L.
-
The plates were sealed and incubated at room temperature for an additional 30 minutes.
-
A mixture of 5 μL of nickel-chelate acceptor beads and 5 μL of streptavidin-conjugated donor beads was added under subdued light.
-
The plates were incubated in the dark at room temperature for 1-2 hours.
-
The AlphaScreen signal was read on an appropriate plate reader.
-
The IC50 value was calculated from the dose-response curve.[1]
Surface Plasmon Resonance (SPR) Binding Assay
The direct binding and binding affinity (Kd) of this compound to SMARCA2-BRD were confirmed using SPR.[1]
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. In this assay, the SMARCA2-BRD protein is immobilized on the sensor chip, and the small molecule, this compound, is flowed over the surface. The binding event causes a change in mass on the sensor surface, which is detected in real-time as a change in resonance units (RU).
General Protocol:
-
The SMARCA2-BRD protein (ligand) is immobilized on a suitable sensor chip.
-
A solution containing this compound (analyte) at various concentrations is injected over the sensor surface at a constant flow rate for a defined period (association phase).
-
The analyte solution is replaced with a running buffer, and the dissociation of the complex is monitored (dissociation phase).
-
The sensor surface is regenerated to remove any bound analyte.
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).
Molecular Docking
To elucidate the binding mode of this compound within the SMARCA2 bromodomain, molecular docking simulations were performed.[1]
Protocol:
-
Software: The molecular modeling software Maestro (Schrödinger LLC) was utilized.[1]
-
Ligand Preparation: The structure of this compound was prepared using LigPrep to generate appropriate protonation states and conformations.[1]
-
Receptor Preparation: The crystal structure of the SMARCA2 bromodomain bound to a known inhibitor (PFI-3, PDB ID: 5DKC) was used as the receptor model. The protein was prepared using the Protein Preparation Wizard Workflow at a pH of 7.4.[1]
-
Docking: Induced-fit docking was performed using both Standard Precision (SP) and Extra Precision (XP) modes. The docking center was defined by the binding site of the co-crystallized inhibitor, PFI-3.[1]
-
Analysis: The resulting docking poses were analyzed to identify key molecular interactions, such as hydrogen bonds and π-π stacking, between this compound and the amino acid residues of the SMARCA2-BRD binding pocket.[1]
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling context of this compound's target, the experimental workflow for its discovery, and its molecular interactions.
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: this compound inhibits the recognition of acetylated histones by the SMARCA2 bromodomain.
Caption: Key molecular interactions between this compound and the SMARCA2 bromodomain.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DCSM06-05 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM.[1][2][3][4][5] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][5] The bromodomain of SMARCA2 is responsible for recognizing acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci. Inhibition of the SMARCA2 bromodomain with this compound provides a valuable tool for investigating the biological functions of SMARCA2 and for exploring its therapeutic potential, particularly in cancers with specific genetic vulnerabilities.[2][3][4][5]
Recent studies have highlighted a synthetic lethal relationship between the two mutually exclusive ATPase subunits of the SWI/SNF complex, SMARCA4 (also known as BRG1) and SMARCA2.[6][7][8] In cancers where SMARCA4 is mutated or deleted, the cells become highly dependent on the residual SMARCA2-containing SWI/SNF complexes for their survival and proliferation.[6][7][8] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers. This compound, by inhibiting the bromodomain of SMARCA2, is expected to disrupt the function of the SWI/SNF complex in these cancer cells, leading to anti-proliferative effects.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its effects on cell viability and to begin to explore its mechanism of action in a cellular context.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 9.0 ± 1.4 µM | AlphaScreen Assay | [2][4] |
| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [2][4] |
Table 2: Recommended Cell Lines for this compound Cellular Assays
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Status | Rationale for Use | Reference |
| A549 | Non-Small Cell Lung Cancer | Deficient | Wild-Type | SMARCA2-dependent | [7] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Deficient | Wild-Type | SMARCA2-dependent | [7] |
| NCI-H157 | Non-Small Cell Lung Cancer | Deficient | Wild-Type | SMARCA2-dependent | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | Proficient | Wild-Type | Negative Control | [7] |
| HeLa | Cervical Cancer | Proficient | Wild-Type | Negative Control | [7] |
Signaling Pathway and Experimental Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preludetx.com [preludetx.com]
Application Notes and Protocols for In Vitro Treatment with DCSM06-05
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] The bromodomain of SMARCA2 is responsible for recognizing acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene expression. Dysregulation of SMARCA2 has been implicated in various diseases, including cancer. This compound serves as a valuable chemical probe for studying the biological functions of the SMARCA2 bromodomain and for exploring its therapeutic potential. These application notes provide detailed protocols for the in vitro use of this compound in cell-based assays.
Quantitative Data Summary
The following table summarizes the key biochemical and biophysical data for this compound, quantifying its inhibitory activity and binding affinity for the SMARCA2 bromodomain.
| Parameter | Value | Assay Method | Reference |
| IC50 | 9.0 ± 1.4 µM | AlphaScreen | [2][3][4] |
| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [1][2] |
Signaling Pathway
This compound acts by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This prevents the recruitment of the SWI/SNF complex to specific chromatin loci, leading to alterations in gene expression. The inhibition of SMARCA2 is particularly relevant in cancers with mutations in its paralog, SMARCA4, where cancer cells become dependent on SMARCA2 for survival—a concept known as synthetic lethality.
Caption: Mechanism of action of this compound in inhibiting the SMARCA2 signaling pathway.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment
-
Cell Line Selection: The choice of cell line is critical. For synthetic lethality studies, it is recommended to use cancer cell lines with known SMARCA4 mutations (e.g., certain non-small cell lung cancer or ovarian cancer cell lines) and compare their sensitivity to this compound with that of SMARCA4 wild-type cell lines.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound. Based on its IC50 of 9 µM, a starting concentration range of 1 µM to 50 µM is recommended. A vehicle control (DMSO) should always be included.
-
Incubation: The incubation time will depend on the specific assay. For cell viability assays, a 72-hour incubation is a common starting point. For analysis of downstream protein or gene expression changes, shorter time points (e.g., 24, 48 hours) may be more appropriate.
3. Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with varying concentrations of this compound and a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a tetrazolium-based assay (e.g., MTT, MTS).
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) for cell growth.
4. Western Blot Analysis of Downstream Targets
This protocol is to assess changes in protein expression following this compound treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., SMARCA2, c-Myc, or other downstream targets of the SWI/SNF complex). A loading control (e.g., β-actin, GAPDH) must be included.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: Successful inhibition of SMARCA2 may lead to changes in the expression of genes regulated by the SWI/SNF complex.
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is to measure changes in the mRNA levels of target genes.
-
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest.
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells using the ΔΔCt method.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: A generalized workflow for the in vitro characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC2-mediated repression of SMARCA2 predicts EZH2 inhibitor activity in SWI/SNF mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AlphaScreen Assay Development and Optimization: A Case Study with SMARCA2-BRD Inhibitor DCSM06-05
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and optimization of AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The identification of the SMARCA2 bromodomain inhibitor, DCSM06-05, is used as a practical example to illustrate the application of this versatile assay platform in high-throughput screening (HTS) for drug discovery.
Introduction to AlphaScreen Technology
AlphaScreen is a bead-based, non-radioactive, and homogeneous assay technology used to study biomolecular interactions.[1] The core of the technology relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[1] When a biological interaction brings these beads into close proximity (within approximately 200 nm), a cascade of chemical reactions is initiated.[2][3]
Upon excitation with a laser at 680 nm, a photosensitizer within the Donor bead converts ambient oxygen into a highly reactive singlet oxygen molecule.[3][4] Due to its short half-life, this singlet oxygen can only diffuse a limited distance.[1] If an Acceptor bead is nearby, it captures the singlet oxygen, triggering a chemiluminescent signal that is emitted at 520-620 nm.[3][4] This signal is highly amplified, with each donor bead capable of generating up to 60,000 singlet oxygen molecules per second.[4] If the beads are not in proximity, no signal is generated as the singlet oxygen decays before it can reach an acceptor bead.[1][3]
This technology is widely used for HTS to investigate protein-protein interactions, enzyme activity, and for the quantification of analytes.[1]
Application in Drug Discovery: The Case of this compound
This compound is a small molecule inhibitor of the SMARCA2 bromodomain (BRD), identified through an AlphaScreen-based high-throughput screening campaign.[5][6] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex, and its dysregulation is linked to various cancers.[6] The AlphaScreen assay was designed to detect the interaction between the SMARCA2-BRD and an acetylated histone tail peptide. Small molecules that disrupt this interaction, like this compound, cause a decrease in the AlphaScreen signal, making them identifiable as "hits."[6]
The development of this assay involved optimizing several physicochemical parameters, including pH, salt concentrations, and detergent levels, to ensure a robust and sensitive screening system.[6] A similarity-based analog search of an initial hit (DCSM06, IC₅₀ of 39.9 µM) led to the identification of the more potent this compound, which exhibits an IC₅₀ of 9.0 µM.[5][6]
AlphaScreen Assay Development and Optimization
Developing a robust AlphaScreen assay requires systematic optimization of various parameters. The goal is to achieve a stable signal with a high signal-to-background (S/B) ratio and a Z' factor > 0.5, which indicates a high-quality assay suitable for HTS.[7]
3.1.1 Titration of Binding Partners
To determine the minimal concentrations of each binding partner required for a robust signal, a matrix titration should be performed.[8] For the SMARCA2-BRD assay, this would involve titrating the GST-tagged SMARCA2-BRD against the biotinylated histone H4 peptide.
Table 1: Cross-Titration of SMARCA2-BRD and Biotin-H4 Peptide
| [GST-SMARCA2-BRD] (nM) | [Biotin-H4 Peptide] = 10 nM | [Biotin-H4 Peptide] = 20 nM | [Biotin-H4 Peptide] = 40 nM | [Biotin-H4 Peptide] = 80 nM |
|---|---|---|---|---|
| 0 | 1,500 | 1,650 | 1,700 | 1,800 |
| 12.5 | 45,000 | 65,000 | 80,000 | 85,000 |
| 25 | 80,000 | 120,000 | 150,000 | 160,000 |
| 50 | 110,000 | 180,000 | 220,000 | 230,000 |
| 100 | 115,000 | 185,000 | 225,000 | 235,000 |
Values are hypothetical AlphaScreen counts.
From this data, concentrations that provide a strong signal without being in vast excess (e.g., 50 nM GST-SMARCA2-BRD and 40 nM Biotin-H4 Peptide) would be chosen for further experiments to balance signal strength and reagent consumption.
3.1.2 Optimization of Bead Concentration
While the manufacturer often recommends 20 µg/mL, bead concentrations can be reduced to lower costs, provided the assay quality is maintained.[7] It is recommended to use bead concentrations between 10-40 µg/mL.[9]
Table 2: Effect of Bead Concentration on Assay Performance
| Bead Concentration (µg/mL) | AlphaScreen Signal (Counts) | Signal/Background (S/B) Ratio |
|---|---|---|
| 2.5 | 85,000 | 50 |
| 5 | 150,000 | 95 |
| 10 | 220,000 | 140 |
| 20 | 250,000 | 160 |
Values are hypothetical. A concentration of 10 µg/mL may be chosen as it provides a robust S/B ratio while conserving reagents.
3.1.3 Buffer Composition
The assay buffer should be optimized for pH, salt concentration, and the presence of detergents or blocking agents like BSA to minimize non-specific binding.[9][10]
Table 3: Effect of NaCl Concentration on AlphaScreen Signal
| [NaCl] (mM) | AlphaScreen Signal (Counts) | Signal/Background (S/B) Ratio |
|---|---|---|
| 50 | 240,000 | 120 |
| 100 | 220,000 | 140 |
| 150 | 200,000 | 130 |
| 250 | 150,000 | 90 |
Values are hypothetical. In this example, 100 mM NaCl provides the optimal S/B ratio.
3.1.4 DMSO Tolerance
Since compound libraries are typically dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen.[10]
Table 4: DMSO Tolerance of the SMARCA2-BRD Assay
| Final DMSO Concentration (%) | AlphaScreen Signal (Counts) | % Inhibition |
|---|---|---|
| 0 | 220,000 | 0% |
| 0.5 | 218,000 | 0.9% |
| 1.0 | 215,000 | 2.3% |
| 2.0 | 205,000 | 6.8% |
Values are hypothetical. The assay is robust up to 1.0% DMSO.
Experimental Protocols
Safety Precaution: AlphaScreen Donor beads are photosensitive and should be handled under subdued lighting conditions to prevent photobleaching.[11]
This protocol describes the general steps to measure the interaction between two binding partners (Protein-X and Biotinylated-Ligand-Y).
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 0.05% BSA, 0.01% Tween-20).[10]
-
Dilute GST-tagged Protein-X and Biotinylated-Ligand-Y to 2X the final desired concentration in Assay Buffer.
-
Prepare a 2X mixture of Glutathione Donor beads and Streptavidin Acceptor beads in Assay Buffer (e.g., final concentration of 10 µg/mL each). Gently vortex to mix.
-
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Add 10 µL of 2X GST-Protein-X to each well.
-
Add 10 µL of 2X Biotinylated-Ligand-Y to each well. For negative controls, add 10 µL of Assay Buffer instead.
-
Seal the plate and incubate for 60 minutes at room temperature (this time may need optimization).[8]
-
Under subdued light, add 10 µL of the 2X bead mixture to all wells.
-
Seal the plate, protect from light, and incubate for 60-120 minutes at room temperature.[8]
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission read between 520-620 nm).[1]
-
This protocol is designed to screen for small molecule inhibitors of the SMARCA2-BRD and histone peptide interaction.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.[12]
-
2X GST-SMARCA2-BRD: Dilute stock to 100 nM in Assay Buffer.
-
2X Biotin-H4 Peptide: Dilute stock to 80 nM in Assay Buffer.
-
2X Bead Mix: Dilute Glutathione Donor and Streptavidin Acceptor beads to 20 µg/mL each in Assay Buffer.
-
Controls: Prepare positive controls (DMSO only) and negative controls (no GST-SMARCA2-BRD).
-
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Using an acoustic dispenser or pin tool, transfer 100 nL of test compound (dissolved in DMSO) or DMSO alone to the appropriate wells.
-
Add 10 µL of 2X GST-SMARCA2-BRD solution to all wells except negative controls (add 10 µL Assay Buffer to these).
-
Add 10 µL of 2X Biotin-H4 Peptide solution to all wells.
-
Mix gently by shaking the plate for 30 seconds. Seal the plate and incubate for 60 minutes at room temperature.
-
In a dimly lit area, add 10 µL of the 2X Bead Mix to all wells.
-
Seal the plate with an opaque seal, protect from light, and incubate for 90 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible reader.
-
Calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Hits are identified as compounds that cause a significant, dose-dependent decrease in the AlphaScreen signal.
-
Troubleshooting
Table 5: Common Issues and Solutions in AlphaScreen Assays
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Signal | Suboptimal reagent concentrations. | Re-titrate binding partners and beads.[9] |
| Donor beads are photobleached. | Handle beads under subdued light; use a fresh aliquot.[9] | |
| Short incubation time. | Increase incubation times for binding partners or beads.[9] | |
| High Background | Non-specific binding. | Increase detergent (e.g., Tween-20) or BSA concentration in the assay buffer. |
| Bead aggregation. | Ensure beads are well-suspended before addition; do not use overly high bead concentrations. | |
| High Well-to-Well Variability | Inaccurate liquid handling. | Calibrate pipettes/dispensers; ensure proper mixing. |
| Plate warping or distortion. | Use high-quality, rigid white opaque microplates.[9] |
| | Temperature fluctuations. | Allow plates to equilibrate to room temperature before reading.[13] |
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. berthold.com [berthold.com]
- 4. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
Unveiling the Binding Secrets: A Detailed Guide to Surface Plasmon Resonance (SPR) Assay for DCSM06-05 Kinetics
For Immediate Release
This application note provides a comprehensive protocol for determining the binding kinetics of DCSM06-05, a small molecule inhibitor, to its target protein SMARCA2-BRD using Surface Plasmon Resonance (SPR) technology. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction between small molecules and their protein targets in a label-free, real-time manner.
Introduction
Surface Plasmon Resonance (SPR) is a powerful biophysical technique for studying biomolecular interactions. It allows for the quantitative measurement of binding affinity, association rates (k_a_), and dissociation rates (k_d_) without the need for fluorescent or radioactive labels.[1] This protocol details the use of SPR to elucidate the binding kinetics of this compound, a known inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). SMARCA2 is a crucial component of the SWI/SNF chromatin remodeling complex, which plays a vital role in regulating gene expression.[2] Understanding the binding kinetics of small molecule inhibitors like this compound is paramount in drug discovery and development for assessing their potency and mechanism of action.[3]
Principle of the Assay
The SPR assay involves immobilizing the larger binding partner, the SMARCA2-BRD protein (ligand), onto a sensor chip surface. The smaller molecule, this compound (analyte), is then injected at various concentrations and flows over the surface. The binding of this compound to the immobilized SMARCA2-BRD causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. By analyzing the association and dissociation phases of the sensorgram, the kinetic rate constants (k_a_ and k_d_) and the equilibrium dissociation constant (K_d_) can be determined.
Data Presentation
The following table summarizes the key quantitative data for the binding of this compound to SMARCA2-BRD as determined by SPR analysis.
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | k_a_ | To be determined experimentally | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d_ | To be determined experimentally | s⁻¹ |
| Equilibrium Dissociation Constant | K_d_ | 22.4[4] | µmol/L |
Experimental Protocols
This section provides a detailed methodology for performing the SPR assay to determine the binding kinetics of this compound to SMARCA2-BRD.
Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Ligand: Recombinant human SMARCA2-BRD protein
-
Analyte: this compound
-
Running Buffer (HBS-T Buffer): 10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, 0.1% (v/v) DMSO.[4] Filter and degas the buffer before use.
-
Immobilization Buffer: 10 mmol/L sodium acetate, pH 5.0[4]
-
Regeneration Solution: To be determined empirically (e.g., a short pulse of a low pH solution like 10 mM glycine-HCl pH 2.5, or a high salt solution).
Experimental Workflow Diagram
Caption: Workflow for SPR-based kinetic analysis of this compound binding to SMARCA2-BRD.
Step-by-Step Protocol
1. System Preparation a. Equilibrate the SPR instrument to 25°C.[4] b. Prime the system with freshly prepared and degassed HBS-T running buffer.
2. Ligand Immobilization (Amine Coupling) a. Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. b. Inject the SMARCA2-BRD protein, diluted in 10 mM sodium acetate pH 5.0, over the activated surface. The target immobilization level should be optimized to achieve a suitable response for the small molecule analyte. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. d. A reference flow cell should be prepared similarly but without the injection of the SMARCA2-BRD protein to serve as a control for non-specific binding and bulk refractive index changes.
3. Analyte Injection and Kinetic Analysis a. Prepare a series of dilutions of this compound in the HBS-T running buffer. A typical concentration range could be from 0.1 to 10 times the expected K_d_. b. Inject the this compound dilutions sequentially over the immobilized SMARCA2-BRD and reference flow cells. c. Each injection cycle should consist of: i. Association Phase: Inject the this compound solution for 120 seconds.[4] ii. Dissociation Phase: Allow the running buffer to flow over the sensor surface for 120 seconds to monitor the dissociation of the complex.[4] d. Include several buffer-only injections (blanks) throughout the experiment for double referencing.
4. Surface Regeneration a. After each this compound injection, regenerate the sensor surface to remove any bound analyte. b. The regeneration conditions (e.g., a short pulse of 10 mM Glycine-HCl pH 2.5) need to be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
5. Data Analysis a. Subtract the reference flow cell data from the active flow cell data for each injection to correct for non-specific binding and bulk effects. b. Further correct the data by subtracting the average of the buffer-only injections (double referencing). c. Fit the processed sensorgrams to a suitable binding model, such as a 1:1 Langmuir binding model, using the instrument's evaluation software. d. From the fitted curves, determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).
SMARCA2 Signaling Pathway and Inhibition by this compound
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes along the DNA, thereby altering the accessibility of chromatin to transcription factors and other regulatory proteins.[2] This process is fundamental for the regulation of gene expression, which in turn governs cellular processes such as proliferation, differentiation, and DNA repair. The bromodomain of SMARCA2 specifically recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification that marks active chromatin regions. By targeting and inhibiting the SMARCA2 bromodomain, this compound can disrupt the recruitment of the SWI/SNF complex to specific gene loci, thereby modulating gene expression patterns that may be dysregulated in disease states such as cancer.
Caption: Inhibition of SMARCA2 bromodomain by this compound disrupts chromatin remodeling.
Conclusion
This application note provides a detailed framework for conducting an SPR-based kinetic analysis of the interaction between the small molecule inhibitor this compound and the SMARCA2 bromodomain. By following this protocol, researchers can obtain high-quality kinetic data that is essential for the characterization and optimization of potential therapeutic compounds targeting the SWI/SNF chromatin remodeling complex. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological pathway, facilitating a deeper understanding of the assay and its scientific context.
References
- 1. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of DCSM06-05 with SMARCA2-BRD
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of the small molecule inhibitor DCSM06-05 with the bromodomain of SMARCA2 (SMARCA2-BRD). This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction
SMARCA2, a critical catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a vital role in regulating gene expression through its bromodomain's recognition of acetylated lysine residues on histone tails. Dysregulation of SMARCA2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. High-throughput screening efforts have led to the identification of DCSM06 as a novel inhibitor of SMARCA2-BRD. Subsequent similarity-based analog searching identified this compound as a more potent derivative. Molecular docking studies were instrumental in elucidating the binding mode of this compound and understanding the structural basis for its enhanced inhibitory activity.
Data Presentation
The following table summarizes the quantitative data for the inhibitors DCSM06 and this compound, providing a clear comparison of their potency and binding affinity for SMARCA2-BRD.
| Compound | IC50 (µM) | Kd (µM) |
| DCSM06 | 39.9 ± 3.0 | 38.6 |
| This compound | 9.0 ± 1.4 | 22.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the molecular docking of this compound with SMARCA2-BRD.
1. Software and Hardware:
-
Molecular Modeling Software: Maestro (Schrödinger LLC 2015, USA)
-
Hardware: A high-performance computing workstation suitable for molecular modeling simulations.
2. Protein Preparation:
-
Obtain Crystal Structure: Download the crystal structure of the SMARCA2 bromodomain in complex with the inhibitor PFI-3 from the Protein Data Bank (PDB ID: 5DKC).
-
Protein Preparation Wizard: Utilize the Protein Preparation Wizard workflow in Maestro to prepare the protein structure.
-
Set the pH to 7.4.
-
Add hydrogens, assign bond orders, and fill in missing side chains and loops.
-
Optimize the hydrogen bond network.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes.
-
3. Ligand Preparation:
-
Ligand Input: Obtain the
Application Notes and Protocols for DCSM06-05: A Chemical Probe for SMARCA2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06-05 is a potent and valuable chemical probe for investigating the function of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2] SMARCA2, also known as BRM, is a critical catalytic subunit of the SWI/SNF (switch/sucrose non-fermenting) chromatin remodeling complex.[3][4] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[4] Dysregulation of SMARCA2 and the SWI/SNF complex is implicated in various diseases, including cancer.[3]
This compound acts as an inhibitor of the SMARCA2 bromodomain (BRD), a protein module that recognizes and binds to acetylated lysine residues on histone tails.[1][3] By occupying the acetyl-lysine binding pocket of the bromodomain, this compound disrupts the interaction of SMARCA2 with chromatin, providing a powerful tool to dissect the specific roles of this interaction in cellular processes. These application notes provide a comprehensive guide to utilizing this compound as a chemical probe, including its biochemical and cellular characterization, along with detailed protocols for key experiments.
Data Presentation
Biochemical and Biophysical Properties of this compound
The following table summarizes the key quantitative data for the interaction of this compound with the SMARCA2 bromodomain.
| Parameter | Value | Assay | Reference |
| IC50 | 9.0 ± 1.4 µM | AlphaScreen | [1][3] |
| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [1] |
Signaling Pathways and Experimental Workflows
SMARCA2-Mediated Chromatin Remodeling and Gene Regulation
The SWI/SNF complex, with SMARCA2 as one of its core catalytic subunits, utilizes the energy from ATP hydrolysis to remodel nucleosomes. This process can involve sliding, ejecting, or restructuring nucleosomes, which in turn alters the accessibility of DNA to transcription factors and the transcriptional machinery. Inhibition of the SMARCA2 bromodomain by this compound is hypothesized to prevent the recruitment or stabilization of the SWI/SNF complex at specific genomic loci, thereby modulating the expression of target genes. This can lead to various cellular outcomes, including cell cycle arrest and senescence.
References
Application of DCSM06-05 in High-Throughput Screening of SMARCA2 Bromodomain Inhibitors
Introduction
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression through the recognition of acetylated histone tails by its bromodomain.[1][2][3] Dysregulation of SMARCA2 has been implicated in various diseases, including cancer, making its bromodomain an attractive target for therapeutic intervention.[1][3] High-throughput screening (HTS) is a powerful methodology for identifying novel inhibitors of protein-protein interactions, such as the binding of the SMARCA2 bromodomain to acetylated histones. This application note describes the use of DCSM06-05, a potent SMARCA2 bromodomain inhibitor, as a tool compound in HTS assays and provides detailed protocols for its characterization. This compound was identified from a similarity-based analog search following a primary HTS campaign that discovered its parent compound, DCSM06.[1][2][3]
Principle of the Assay
The primary HTS assay for the discovery of SMARCA2 bromodomain inhibitors is an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This bead-based assay relies on the interaction between a biotinylated histone H4 peptide and a His-tagged SMARCA2 bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, while Nickel (Ni)-chelate acceptor beads bind to the His-tagged protein. When the protein and peptide interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. Small molecule inhibitors that disrupt the SMARCA2-histone interaction will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.
Materials and Reagents
-
Recombinant Human SMARCA2 Bromodomain (amino acids 1373-1493) with an N-terminal 6xHis-tag: Expressed in E. coli and purified.
-
Biotinylated Histone H4 Peptide: A synthetic peptide corresponding to the N-terminus of histone H4.
-
This compound: Small molecule inhibitor of the SMARCA2 bromodomain.
-
AlphaScreen™ Streptavidin Donor Beads: (PerkinElmer)
-
AlphaScreen™ Nickel Chelate Acceptor Beads: (PerkinElmer)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 1 mM DTT, 1% (w/v) BSA, and 0.01% (v/v) Triton X-100.
-
384-well OptiPlate™: (PerkinElmer)
Data Presentation
Table 1: Inhibitory Activity and Binding Affinity of this compound and its Precursor
| Compound | AlphaScreen IC50 (µM) | Surface Plasmon Resonance (SPR) Kd (µM) |
| DCSM06 | 39.9 ± 3.0 | 38.6 |
| This compound | 9.0 ± 1.4 | 22.4 |
Data sourced from Lu T, et al. Acta Pharmacol Sin. 2018.[2]
Experimental Protocols
Recombinant SMARCA2 Bromodomain Expression and Purification
-
The human SMARCA2 bromodomain (amino acids 1373-1493) is cloned into a pET28a vector with an N-terminal 6xHis-tag.[2]
-
The plasmid is transformed into E. coli BL21(DE3) cells.[2]
-
A single colony is inoculated into LB medium and grown at 37°C until the OD600 reaches 0.6-0.8.[2]
-
Protein expression is induced with 0.4 mM IPTG, and the culture is incubated overnight at 16°C.[2]
-
Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM imidazole).[2]
-
The cells are lysed by sonication on ice.[2]
-
The lysate is cleared by centrifugation at 18,000 rpm for 30 minutes at 4°C.[2]
-
The supernatant is loaded onto a HisTrap FF nickel affinity column.[2]
-
The column is washed with lysis buffer, and the protein is eluted with lysis buffer containing 350 mM imidazole.[2]
-
The eluted protein is further purified by size-exclusion chromatography on a Superdex 200 column in storage buffer (25 mM HEPES pH 8.0, 150 mM NaCl, 1 mM DTT).[2]
-
Protein concentration is determined, and the purified protein is stored at -80°C.
AlphaScreen High-Throughput Screening Assay
-
All reagents are brought to room temperature before use and diluted in assay buffer.
-
2.5 µL of test compounds (or DMSO as a control) are pre-plated into a 384-well OptiPlate.
-
2.5 µL of 200 nM recombinant SMARCA2-BRD protein is added to each well.[2]
-
The plate is sealed and incubated at room temperature for 20 minutes.[2]
-
5 µL of biotinylated histone H4 peptide is added to a final concentration of 100 nM.[2]
-
The plate is sealed and incubated at room temperature for another 30 minutes.[2]
-
A mixture of AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads is prepared in the dark.
-
10 µL of the bead mixture is added to each well.
-
The plate is incubated in the dark at room temperature for 60 minutes.
-
The AlphaScreen signal is read on an appropriate plate reader.
Surface Plasmon Resonance (SPR) Binding Assay
-
SPR analysis is performed on a Biacore T200 instrument at 25°C.[2]
-
Recombinant SMARCA2-BRD protein is immobilized on a CM5 sensor chip using standard amine-coupling chemistry in 10 mM sodium acetate (pH 5.0).[2]
-
The chip surface is equilibrated overnight with HBS buffer (10 mM HEPES pH 7.4, 150 mM NaCl, and 0.1% (v/v) DMSO).[2]
-
This compound is serially diluted in HBS buffer.
-
The compound solutions are injected over the chip surface for 120 seconds to monitor association.[2]
-
Dissociation is monitored for 120 seconds by flowing HBS buffer over the chip.[2]
-
The sensor chip is regenerated between injections.
-
The equilibrium dissociation constant (Kd) is calculated using the Biacore T200 evaluation software.[2]
Mandatory Visualization
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of DCSM06-05 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] The SWI/SNF complex plays a fundamental role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various diseases, including cancer.[6][7][8][9] By inhibiting the SMARCA2 bromodomain, this compound is expected to modulate the transcriptional landscape of cells, making it a valuable tool for research and a potential therapeutic agent.
These application notes provide a comprehensive experimental framework for investigating the effects of this compound on global gene expression in cancer cell lines. The protocols herein detail the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to identify genes and pathways modulated by this inhibitor.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages for studying the effects of this compound on gene expression.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-114272 |
| Cancer Cell Line (e.g., A549) | ATCC | CCL-185 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| TRIzol Reagent | Invitrogen | 15596026 |
| RNeasy Mini Kit | Qiagen | 74104 |
| NEBNext Ultra II RNA Library Prep Kit | NEB | E7770 |
| SYBR Green PCR Master Mix | Applied Biosystems | 4309155 |
| Reverse Transcriptase | Invitrogen | 18080093 |
| dNTP Mix | NEB | N0447 |
| Random Primers | Invitrogen | 48190011 |
| Oligo(dT) Primers | Invitrogen | 18418012 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing adherent cancer cell lines.
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Regularly check for mycoplasma contamination.
Dose-Response and Time-Course Analysis
To determine the optimal concentration and treatment duration of this compound, perform a dose-response and time-course experiment.
-
Dose-Response:
-
Seed cells in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a fixed time (e.g., 48 hours).
-
Include a vehicle control (DMSO).
-
Determine cell viability using an MTS or similar assay to calculate the IC50 value.
-
-
Time-Course:
-
Treat cells with a fixed concentration of this compound (e.g., IC50) for different durations (e.g., 6, 12, 24, 48 hours).
-
Harvest cells at each time point for subsequent analysis.
-
This compound Treatment for Gene Expression Analysis
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the determined optimal concentration of this compound or vehicle (DMSO) for the chosen duration.
-
Ensure biological triplicates for each condition.
Total RNA Extraction
This protocol describes RNA extraction using TRIzol reagent followed by column purification.
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
For higher purity, further purify the RNA using a column-based kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
RNA-Sequencing (RNA-seq) Library Preparation
This protocol outlines the general steps for preparing an RNA-seq library. It is recommended to use a commercial kit and follow the manufacturer's protocol.
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the library and assess its quality before sequencing on a next-generation sequencing platform.
Bioinformatics Analysis of RNA-seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.[10][11][12] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
Pathway Enrichment Analysis
To understand the biological functions of the identified DEGs, perform pathway enrichment analysis using tools like GOseq, GSEA, or online platforms such as DAVID or Metascape. This will reveal the signaling pathways and biological processes affected by this compound treatment.
Quantitative Real-Time PCR (qRT-PCR) Validation
Validate the RNA-seq results for a selection of DEGs using qRT-PCR.
-
Reverse Transcription: Synthesize cDNA from total RNA using reverse transcriptase with a mix of oligo(dT) and random primers.[13][14]
-
Primer Design: Design primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical Differentially Expressed Genes (DEGs) from RNA-seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | FDR |
| GENE_A | 2.5 | 1.2e-08 | 3.5e-07 |
| GENE_B | -1.8 | 5.6e-06 | 8.9e-05 |
| GENE_C | 3.1 | 2.3e-10 | 7.1e-09 |
| GENE_D | -2.2 | 8.9e-07 | 1.5e-05 |
Table 2: Hypothetical qRT-PCR Validation of Selected DEGs
| Gene Symbol | RNA-seq Log2 Fold Change | qRT-PCR Log2 Fold Change |
| GENE_A | 2.5 | 2.3 |
| GENE_B | -1.8 | -1.9 |
| GENE_C | 3.1 | 3.3 |
| GENE_D | -2.2 | -2.1 |
Signaling Pathway Visualization
The SWI/SNF complex, of which SMARCA2 is a key component, is known to regulate multiple signaling pathways critical in cancer, such as the Retinoblastoma (RB) and Wnt/β-catenin pathways.[15][16] Inhibition of SMARCA2 by this compound may therefore impact these pathways.
This diagram illustrates the proposed mechanism of action where this compound inhibits SMARCA2, leading to altered chromatin remodeling and subsequent changes in target gene expression, ultimately affecting cellular processes like the cell cycle and apoptosis.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 3. kurabo.co.jp [kurabo.co.jp]
- 4. RNATagSeq: multiplexed library preparation for Illumina RNA sequencing [drummondlab.org]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. SMARCA2 Gene: Role in Cancer, Development, and Disease [learn.mapmygenome.in]
- 7. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. SMARCA2 - Wikipedia [en.wikipedia.org]
- 9. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 16. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Cellular Uptake of DCSM06-05: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of the cellular uptake of DCSM06-05, a potent inhibitor of the SMARCA2 bromodomain.[1][2][3][4][5] The described methods are essential for understanding the pharmacokinetic and pharmacodynamic properties of this small molecule inhibitor, which is crucial for its development as a chemical tool and potential therapeutic agent.
This compound targets SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[6][7][8][9] This complex plays a critical role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers.[10][11][12] Therefore, accurately quantifying the intracellular concentration of this compound is paramount for correlating target engagement with cellular activity.
This guide outlines three robust methodologies for measuring the cellular uptake of this compound:
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Radiolabeling-Based Assays: A highly sensitive method for direct quantification of intracellular compound levels.
-
Fluorescence-Based Assays: Enabling visualization and quantification of cellular uptake, suitable for high-throughput screening.
-
Mass Spectrometry-Based Assays: A label-free approach providing high specificity and sensitivity for detecting the parent compound.
Each section includes detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate implementation in a research setting.
Radiolabeling-Based Cellular Uptake Assay
Radiolabeling of a small molecule inhibitor is a gold-standard technique for accurately quantifying its intracellular accumulation. This method involves synthesizing a radiolabeled version of this compound, typically with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), and measuring the radioactivity in cell lysates.[13][14][15]
Experimental Protocol
1.1. Synthesis of Radiolabeled this compound:
-
Precursor Synthesis: An appropriate precursor of this compound must be synthesized to allow for the introduction of a radiolabel in the final synthetic step. The position of the radiolabel should be chosen to minimize the risk of metabolic cleavage.
-
Radiolabeling:
-
For ¹⁴C-labeling: Introduce a ¹⁴C-containing functional group (e.g., ¹⁴CH₃I for a methyl group) in the final step of the synthesis. ¹⁴C is often preferred for its metabolic stability.[13]
-
For ³H-labeling: Introduce tritium gas (³H₂) in the presence of a catalyst to a precursor containing a double or triple bond, or use a tritiated reagent like NaB³H₄ to reduce a ketone.[13]
-
-
Purification and Characterization: The final radiolabeled product ([¹⁴C]this compound or [³H]this compound) must be rigorously purified by HPLC to ensure high radiochemical purity. The specific activity (e.g., in Ci/mol) must be determined.
1.2. Cell Culture and Treatment:
-
Seed cells of interest (e.g., a cancer cell line with known SMARCA2 expression) in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of radiolabeled this compound in a suitable solvent (e.g., DMSO).
-
Dilute the radiolabeled this compound in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the radiolabeled compound.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C in a CO₂ incubator.
1.3. Cell Lysis and Scintillation Counting:
-
After incubation, aspirate the medium and quickly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well and incubating on ice for 10 minutes.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed to pellet cell debris.
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add an appropriate scintillation cocktail to the vial.
-
Measure the radioactivity in a liquid scintillation counter.
1.4. Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) using the counter's efficiency.
-
Calculate the amount of intracellular this compound (in pmol) using the specific activity of the radiolabeled compound.
-
Normalize the amount of intracellular this compound to the protein content of the lysate (e.g., in pmol/mg of protein).
Data Presentation
| Treatment Group | Concentration (µM) | Incubation Time (h) | Intracellular this compound (pmol/mg protein) | Standard Deviation |
| Control | 0 | 4 | 0 | 0 |
| This compound | 1 | 0.5 | ||
| This compound | 1 | 1 | ||
| This compound | 1 | 2 | ||
| This compound | 1 | 4 | ||
| This compound | 10 | 4 |
Experimental Workflow
Caption: Workflow for Radiolabeling-Based Cellular Uptake Assay.
Fluorescence-Based Cellular Uptake Assay
Fluorescence-based methods offer a versatile approach to study cellular uptake, allowing for both qualitative visualization by microscopy and quantitative analysis by plate readers or flow cytometry.[][17][18] This protocol assumes the synthesis of a fluorescently labeled this compound derivative.
Experimental Protocol
2.1. Synthesis of Fluorescently Labeled this compound:
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Fluorophore Selection: Choose a suitable fluorophore (e.g., FITC, Rhodamine, or a proprietary dye) that can be conjugated to this compound without significantly altering its biological activity. The linker used for conjugation should also be carefully considered.
-
Conjugation: Chemically conjugate the chosen fluorophore to a non-critical position on the this compound molecule.
-
Purification and Characterization: Purify the fluorescently labeled this compound by HPLC and characterize it by mass spectrometry and fluorescence spectroscopy. It is crucial to confirm that the labeling does not significantly impact the inhibitory activity of this compound against SMARCA2.
2.2. Cell Culture and Treatment:
-
Seed cells in a multi-well plate suitable for fluorescence imaging (e.g., a black-walled, clear-bottom 96-well plate) or on glass coverslips.
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO.
-
Dilute the fluorescent compound in pre-warmed medium to the desired final concentrations.
-
Treat the cells with the fluorescently labeled this compound and incubate for various time points at 37°C.
2.3. Imaging and Quantification:
-
Fluorescence Microscopy (Qualitative and Semi-Quantitative):
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional).
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides or image directly in the plate.
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Analyze the images to observe the subcellular localization of the fluorescent compound. Image analysis software can be used for semi-quantitative analysis of fluorescence intensity per cell.
-
-
Plate Reader (Quantitative):
-
After incubation, wash the cells with PBS.
-
Lyse the cells and measure the fluorescence of the lysate in a fluorescence plate reader.
-
Alternatively, for live-cell imaging, measure the fluorescence directly in the wells.
-
Generate a standard curve using known concentrations of the fluorescently labeled this compound to convert fluorescence units to molar concentrations.
-
-
Flow Cytometry (Quantitative, Single-Cell Level):
-
After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing a viability dye.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population to quantify the mean fluorescence intensity, which is proportional to the amount of intracellular compound.
-
Data Presentation
Fluorescence Microscopy (Semi-Quantitative)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
|---|---|---|---|
| Untreated Control | 0 | ||
| This compound-Fluorophore | 1 |
| this compound-Fluorophore | 10 | | |
Flow Cytometry (Quantitative)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
|---|---|---|---|
| Untreated Control | 0 | ||
| This compound-Fluorophore | 1 |
| this compound-Fluorophore | 10 | | |
Experimental Workflow
Caption: Workflow for Fluorescence-Based Cellular Uptake Assays.
Mass Spectrometry-Based Cellular Uptake Assay
Mass spectrometry (MS) offers a label-free, highly specific, and sensitive method to quantify the intracellular concentration of an unlabeled parent compound.[19][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for this purpose.[21][22][23]
Experimental Protocol
3.1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of unlabeled this compound for different time points.
3.2. Sample Preparation:
-
After incubation, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells by adding a cold solvent mixture (e.g., 80% methanol) containing a known concentration of a suitable internal standard (a structurally similar molecule not present in the cells).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and centrifuge to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
3.3. LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This includes optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ion transitions for multiple reaction monitoring, MRM).
-
Generate a standard curve by spiking known concentrations of this compound and the internal standard into a blank matrix (lysate from untreated cells).
-
Inject the prepared cell extracts and the standard curve samples into the LC-MS/MS system.
3.4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Use the standard curve to determine the concentration of this compound in the cell extracts.
-
Normalize the intracellular concentration to the number of cells or the protein concentration of the lysate.
Data Presentation
| Treatment Concentration (µM) | Incubation Time (h) | Intracellular this compound (ng/10⁶ cells) | Standard Deviation |
| 1 | 0.5 | ||
| 1 | 1 | ||
| 1 | 2 | ||
| 10 | 2 | ||
| 50 | 2 |
Experimental Workflow
Caption: Workflow for Mass Spectrometry-Based Cellular Uptake Assay.
SMARCA2 Signaling and Mechanism of Action
This compound is an inhibitor of the bromodomain of SMARCA2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. The SWI/SNF complex, containing SMARCA2, is recruited to specific genomic loci where it utilizes the energy from ATP hydrolysis to remodel chromatin.[6][11][12] This remodeling can involve sliding or ejecting nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins, ultimately leading to changes in gene expression.[8] By inhibiting the SMARCA2 bromodomain, this compound is expected to prevent the recruitment or proper function of the SWI/SNF complex at certain genomic locations, leading to downstream effects on gene transcription.
Caption: Simplified schematic of this compound mechanism of action.
References
- 1. SMARCA2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role and Activity of SWI/SNF Chromatin Remodelers | Annual Reviews [annualreviews.org]
- 7. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SWI/SNF - Wikipedia [en.wikipedia.org]
- 9. SMARCA2 - Wikipedia [en.wikipedia.org]
- 10. SMARCB1-mediated SWI/SNF complex function is essential for enhancer regulation. | Broad Institute [broadinstitute.org]
- 11. The SWI/SNF chromatin remodeling complex: a critical regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. moravek.com [moravek.com]
- 14. Small Molecule Radiopharmaceuticals – A Review of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Smarca2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 22. euncl.org [euncl.org]
- 23. bioagilytix.com [bioagilytix.com]
In vivo applications of DCSM06-05 in animal models.
Disclaimer: Extensive literature searches did not yield specific in vivo applications or published animal model studies for the compound DCSM06-05. The information presented herein is based on its in vitro characterization as a SMARCA2 bromodomain inhibitor and general protocols for the in vivo evaluation of small molecule inhibitors. Researchers should use this as a foundational guide and optimize protocols based on their specific animal models and experimental goals.
Introduction
This compound is a small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2).[1][2] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] Dysregulation of SMARCA2 has been implicated in various diseases, including cancer.[1][2] this compound was identified through a high-throughput screening (HTS) AlphaScreen assay and has been characterized in vitro.[1][2] It serves as a valuable chemical tool for studying the biological functions of the SMARCA2 bromodomain and as a potential starting point for the development of therapeutic agents.[1][2]
In Vitro Activity of this compound
While in vivo data is not publicly available, the following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Method | Reference |
| IC50 | 9.0 ± 1.4 µM | AlphaScreen | [1][2] |
| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [1] |
General Protocol for In Vivo Evaluation of a SMARCA2 Inhibitor
This section provides a generalized protocol for the in vivo assessment of a small molecule inhibitor like this compound in a xenograft mouse model of cancer.
3.1. Animal Model
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Species: Athymic nude mice (or other appropriate immunocompromised strain)
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Age: 6-8 weeks
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Supplier: Reputable commercial vendor
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Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
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Tumor Implantation: Subcutaneous injection of a suspension of a relevant cancer cell line (e.g., a cell line with known dependence on SMARCA2) into the flank of each mouse.
3.2. Formulation and Dosing
The formulation of a poorly soluble compound like this compound is critical for in vivo studies. The following are suggested starting points for formulation development.
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Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: A common vehicle for poorly soluble compounds for intraperitoneal (i.p.) or oral (p.o.) administration is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Dosing Solution Preparation:
-
Add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline to the final volume and mix well. It is crucial to prepare the dosing solution fresh each day.
-
3.3. Experimental Design
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Grouping:
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Group 1: Vehicle control (receives the vehicle solution)
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Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (an established therapeutic agent for the chosen cancer model, if available)
-
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Dosing Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into the different treatment groups. Administer the assigned treatment daily (or as determined by pharmacokinetic studies) via i.p. injection or oral gavage.
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Monitoring:
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Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
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Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
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Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint: Euthanize the animals when tumors reach a predetermined size, or if there are signs of significant toxicity (e.g., >20% body weight loss).
3.4. Pharmacodynamic and Pharmacokinetic Analysis
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Pharmacokinetics (PK): In a satellite group of animals, collect blood samples at various time points after a single dose of this compound to determine its concentration in plasma over time. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile and in optimizing the dosing schedule.
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Pharmacodynamics (PD): At the end of the study, collect tumor tissue to assess the downstream effects of SMARCA2 inhibition. This could include Western blotting or immunohistochemistry for target proteins or analysis of gene expression changes.
Visualizations
4.1. Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a SMARCA2 bromodomain inhibitor.
4.2. Experimental Workflow for In Vivo Evaluation
Caption: Generalized workflow for in vivo efficacy testing of this compound.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DCSM06-05 Concentration for Cell Culture Experiments
Welcome to the technical support center for DCSM06-05, a potent inhibitor of the SMARCA2 bromodomain (SMARCA2-BRD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the bromodomain of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1][2] It was identified through high-throughput screening and has been characterized in biochemical and biophysical assays.[1][2][3] While its in vitro activity is well-documented, its application in cell-based assays is an emerging area of investigation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and its precursor, DCSM06.
| Compound | Target | Assay Type | IC₅₀ (μM) | K_d_ (μM) | Reference Cell Line | Notes |
| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | - | - | Identified as a more potent analog of DCSM06.[1][2] |
| This compound | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | - | 22.4 | - | Confirms direct binding to the SMARCA2 bromodomain.[3][4] |
| DCSM06 | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | - | - | Precursor to this compound.[1][2] |
| DCSM06 | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | - | 38.6 | - | Demonstrates binding affinity of the precursor compound.[1][2] |
Signaling Pathway
This compound inhibits the bromodomain of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[2][5] While direct inhibition of the SMARCA2 bromodomain by this compound may not be sufficient to displace the entire SWI/SNF complex from chromatin, it is hypothesized to interfere with its function in recruiting transcriptional machinery.[6] More pronounced downstream effects are observed with SMARCA2 protein degradation, which has been shown to modulate the YAP signaling pathway.[7]
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Improving the potency of DCSM06-05 through medicinal chemistry.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the potency of DCSM06-05, a known inhibitor of the SMARCA2 bromodomain (BRD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomain of SMARCA2 (Switch/Sucrose Non-Fermentable-associated, actin-dependent regulator of chromatin, subfamily A, member 2).[1][2][3] The SMARCA2 protein is a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[3][4] Its bromodomain specifically recognizes acetylated lysine residues on histone tails, a key interaction for chromatin remodeling and gene regulation.[3] By binding to the SMARCA2 bromodomain, this compound competitively inhibits this interaction, thereby disrupting the chromatin remodeling process and affecting the expression of SMARCA2-dependent genes.
Q2: What are the key binding interactions of this compound with the SMARCA2 bromodomain?
A2: Molecular docking studies have predicted the binding mode of this compound within the SMARCA2 bromodomain.[2][3] Key interactions include hydrogen bonds and π-π stacking interactions with specific residues in the binding pocket. These interactions are crucial for its inhibitory activity and provide a basis for designing more potent analogs.
Q3: What is a suitable starting point for a medicinal chemistry campaign to improve this compound potency?
A3: this compound itself serves as an excellent starting point for further medicinal chemistry optimization.[2][3] A similarity-based analog search has already demonstrated that modifications to the parent compound, DCSM06, can lead to increased potency, as seen with this compound.[2] Structure-activity relationship (SAR) studies, guided by molecular modeling, can be employed to explore modifications at various positions of the this compound scaffold to enhance its binding affinity and inhibitory activity.
Troubleshooting Guides
AlphaScreen™ Assay for SMARCA2-BRD Inhibition
Issue 1: Low Signal-to-Background Ratio
-
Possible Cause: Suboptimal buffer conditions.
-
Troubleshooting Tip: Ensure the assay buffer contains appropriate additives to minimize non-specific binding. A recommended buffer includes 1% (w/v) BSA and 0.01% (v/v) Triton X-100.
-
-
Possible Cause: Incorrect protein or peptide concentration.
-
Troubleshooting Tip: Perform titration experiments to determine the optimal concentrations of SMARCA2-BRD protein and the biotinylated histone H4 peptide.
-
-
Possible Cause: Reagent degradation.
-
Troubleshooting Tip: Ensure all reagents, especially the AlphaScreen™ beads, have been stored correctly and are not expired. Protect the beads from light.
-
Issue 2: High Well-to-Well Variability
-
Possible Cause: Inconsistent liquid handling.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing of reagents in each well. Automated liquid handlers can improve consistency.
-
-
Possible Cause: Presence of air bubbles.
-
Troubleshooting Tip: Centrifuge the plates briefly after adding all reagents to remove any air bubbles.
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Tip: Visually inspect the assay plate for any signs of compound precipitation. Test the solubility of the compounds in the assay buffer at the screening concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Issue 1: No or Low Binding Signal
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Possible Cause: Inactive protein.
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Troubleshooting Tip: Confirm the activity and proper folding of the immobilized SMARCA2-BRD protein.
-
-
Possible Cause: Low compound concentration.
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Troubleshooting Tip: Increase the concentration range of the injected compound (analyte).
-
-
Possible Cause: Mass transport limitation.
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Troubleshooting Tip: Increase the flow rate during the association phase to ensure the analyte has sufficient time to interact with the immobilized ligand.
-
Issue 2: Non-Specific Binding
-
Possible Cause: Hydrophobic interactions with the sensor chip surface.
-
Troubleshooting Tip: Add a small amount of a non-ionic surfactant, such as Tween 20, to the running buffer to reduce non-specific binding.
-
-
Possible Cause: Electrostatic interactions.
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Troubleshooting Tip: Adjust the pH or salt concentration of the running buffer to minimize electrostatic interactions.
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Data Presentation
Table 1: Structure-Activity Relationship (SAR) Data for DCSM06 and its Analogs
| Compound ID | IC50 (μM) | Kd (μM) |
| DCSM06 | 39.9 ± 3.0 | 38.6 |
| DCSM06-01 | > 100 | ND |
| DCSM06-02 | > 100 | ND |
| DCSM06-03 | > 100 | ND |
| DCSM06-04 | > 100 | ND |
| This compound | 9.0 ± 1.4 | 22.4 |
| DCSM06-06 | 28.2 ± 2.1 | ND |
| DCSM06-07 | > 100 | ND |
| DCSM06-08 | > 100 | ND |
| DCSM06-09 | 45.3 ± 4.5 | ND |
| DCSM06-10 | > 100 | ND |
ND: Not Determined
Experimental Protocols
AlphaScreen™ Assay for SMARCA2-BRD Inhibition
-
Compound Plating: Add 2.5 µL of the test compound or DMSO (as a control) to a 384-well OptiPlate™.
-
Protein Addition: Add 2.5 µL of 200 nM SMARCA2-BRD protein to each well.
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Incubation 1: Seal the plate and incubate at room temperature for 20 minutes.
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Peptide Addition: Add 5 µL of biotinylated histone H4 peptide to a final concentration of 100 nM.
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Incubation 2: Seal the plate and incubate at room temperature for 30 minutes.
-
Bead Addition: In subdued light, add 5 µL of a mixture of nickel-chelate acceptor beads and streptavidin-conjugated donor beads.
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Incubation 3: Seal the plate and incubate in the dark at room temperature for 1 hour.
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Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Surface Plasmon Resonance (SPR) Binding Assay
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Chip Preparation: Covalently immobilize the SMARCA2-BRD protein on a CM5 sensor chip using standard amine-coupling chemistry.
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Equilibration: Equilibrate the chip with HBS buffer (10 mM HEPES pH 7.4, 150 mM NaCl, and 0.1% (v/v) DMSO).
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Compound Injection: Prepare serial dilutions of the test compound in HBS buffer and inject over the sensor surface for 120 seconds to monitor association.
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Dissociation: Flow HBS buffer over the chip for 120 seconds to monitor dissociation.
-
Regeneration: If necessary, regenerate the sensor surface with a suitable regeneration solution.
-
Data Analysis: Determine the equilibrium dissociation constant (Kd) by fitting the sensorgram data using the appropriate binding model in the instrument's evaluation software.
Mandatory Visualizations
Caption: SMARCA2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the AlphaScreen™ Assay.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
Technical Support Center: Addressing Off-Target Effects of the SMARCA2 Inhibitor DCSM06-05
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the SMARCA2 bromodomain inhibitor, DCSM06-05. The following resources are designed to help you anticipate, identify, and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2][3] It has a reported IC50 of 9.0 ± 1.4 µM and a dissociation constant (Kd) of 22.4 µM for SMARCA2.[4][5]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. For a selective inhibitor like this compound, understanding its off-target profile is crucial for accurately interpreting experimental data and for its potential development as a therapeutic agent.
Q3: Are there known off-target effects for this compound?
A3: Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. Therefore, it is recommended that researchers perform their own selectivity profiling to understand the behavior of this inhibitor in their specific experimental systems.
Q4: What are the first steps I should take if I suspect my experimental results are due to off-target effects of this compound?
A4: If you observe a phenotype that is inconsistent with the known function of SMARCA2, consider the following initial steps:
-
Perform a dose-response experiment: A clear correlation between the concentration of this compound and the observed effect, within the range of its IC50 for SMARCA2, suggests an on-target effect.
-
Use a structurally unrelated SMARCA2 inhibitor: If a different SMARCA2 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Conduct a rescue experiment: If the phenotype can be reversed by overexpressing SMARCA2, it strongly indicates an on-target mechanism.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Observed phenotype is not consistent with SMARCA2 inhibition.
-
Possible Cause: The observed effect may be due to this compound binding to one or more off-target proteins.
-
Troubleshooting Workflow:
A troubleshooting workflow for unexpected phenotypes.
Issue 2: Significant cell toxicity observed at concentrations required for SMARCA2 inhibition.
-
Possible Cause: this compound may be interacting with essential cellular proteins, leading to toxicity.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Carefully titrate the concentration of this compound to find the lowest effective concentration for SMARCA2 inhibition and the highest non-toxic concentration.
-
Use a less toxic analog (if available): Investigate if any structural analogs of this compound have a better toxicity profile.
-
Identify toxicity pathways: Employ proteomics or transcriptomics to identify cellular pathways affected at toxic concentrations.
-
Experimental Protocols for Off-Target Identification
The following are detailed protocols for commonly used methods to identify off-target effects of small molecule inhibitors.
Protocol 1: Kinase Selectivity Profiling
This protocol is designed to assess the selectivity of this compound against a broad panel of protein kinases, a common class of off-targets for small molecule inhibitors.
-
Principle: An in vitro competition binding assay (e.g., KINOMEscan™) or an enzymatic assay (e.g., ADP-Glo™) is used to quantify the interaction of this compound with a large number of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1 µM or 10 µM is typically used. For dose-response curves, prepare a serial dilution series.
-
Assay Execution (example using a competition binding assay):
-
A test kinase is incubated with a DNA-tagged ligand that binds to the active site.
-
This compound is added to the reaction. If it binds to the kinase, it will displace the tagged ligand.
-
The amount of displaced ligand is quantified using qPCR.
-
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity or binding compared to a vehicle control. A lower percentage indicates a stronger interaction.
-
-
Hypothetical Data Summary:
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |
| SMARCA2 (On-Target) | 95% | 9.0 |
| Off-Target Kinase A | 85% | 12.5 |
| Off-Target Kinase B | 55% | 35.2 |
| Off-Target Kinase C | 15% | >100 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context and can be adapted to identify off-target interactions.
-
Principle: The binding of a ligand (this compound) to a protein target stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified time to allow for compound entry and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (and potential off-targets) at each temperature using Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Experimental Workflow Diagram:
Protocol 3: Global Proteomics for Off-Target Discovery
This approach provides an unbiased view of the cellular proteins that are affected by this compound treatment.
-
Principle: Quantitative mass spectrometry is used to compare the abundance of thousands of proteins in cells treated with this compound versus a vehicle control.
-
Methodology:
-
Cell Culture and Treatment: Grow cells in the presence of "heavy" or "light" stable isotope-labeled amino acids (SILAC) or use label-free quantification methods. Treat cells with this compound or vehicle.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. Proteins with significantly altered abundance in the this compound-treated sample compared to the control are potential off-targets or are part of pathways affected by off-target interactions.
-
Hypothetical Proteomics Data Summary:
Protein Log2 Fold Change (this compound vs. Vehicle) p-value Potential Implication Protein X +1.8 0.001 Upregulated, potential off-target effect Protein Y -2.1 0.0005 Downregulated, potential off-target effect Protein Z +0.2 0.45 No significant change
Signaling Pathways and Logical Relationships
Understanding the potential signaling pathways affected by off-target interactions is crucial. While specific off-targets of this compound are unknown, bromodomain inhibitors, in general, can have broad effects on gene transcription.
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting SMARCA2, also inhibits an off-target kinase, leading to downstream effects on a separate signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of DCSM06-05 in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCSM06-05, a potent inhibitor of the SMARCA2 bromodomain. The following troubleshooting guides and FAQs are designed to address potential stability issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2).[1][2][3] SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][5] By inhibiting the SMARCA2 bromodomain, this compound disrupts its ability to recognize acetylated lysine residues on histones, thereby modulating gene transcription.[6]
Q2: What are the known binding affinities of this compound?
A2: this compound has been characterized with the following binding affinities:
-
Kd: 22.4 µM in Surface Plasmon Resonance (SPR) assays.[7]
Q3: In what experimental systems has this compound been validated?
A3: this compound has been validated in biochemical assays, specifically AlphaScreen and Surface Plasmon Resonance (SPR), to confirm its binding to the SMARCA2 bromodomain.[7][8]
Q4: What are the general factors that can affect the stability of small molecules like this compound in experimental settings?
A4: The stability of small molecule inhibitors can be influenced by a variety of factors, including:
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Temperature: Elevated temperatures can accelerate degradation.
-
pH: Extreme pH values can lead to hydrolysis or other chemical modifications.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: Reactive oxygen species in the buffer or exposure to air can lead to oxidative damage.
-
Enzymatic Degradation: Contamination of samples with enzymes can lead to metabolic breakdown of the compound.[5]
Troubleshooting Guide: Stability and Performance of this compound
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in AlphaScreen assays.
-
Possible Cause: Degradation of this compound in the assay buffer.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Interference from components in the assay buffer.
-
Troubleshooting Tip: Avoid using buffers containing azide or transition metals, as they can quench the AlphaScreen signal.[9] Ensure the buffer composition is consistent across experiments.
-
-
Possible Cause: Photobleaching of Donor beads.
-
Troubleshooting Tip: Protect the AlphaScreen Donor beads from prolonged exposure to light.[9]
-
Issue 2: Low or no binding signal in Surface Plasmon Resonance (SPR) experiments.
-
Possible Cause: Inactivation of the immobilized SMARCA2 protein.
-
Possible Cause: Degradation of this compound in the running buffer.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound in the running buffer immediately before injection. Evaluate the stability of the compound in the chosen running buffer over the time course of the experiment.
-
-
Possible Cause: Analyte concentration is too low.
Issue 3: High background or non-specific binding in assays.
-
Possible Cause: Non-specific binding of this compound to assay components or surfaces.
-
Troubleshooting Tip for AlphaScreen: Include a suitable detergent (e.g., Tween-20) in the assay buffer to minimize non-specific interactions.
-
Troubleshooting Tip for SPR: Block the sensor chip surface with an appropriate agent like BSA or ethanolamine.[12] Optimize the running buffer to reduce non-specific binding.[11]
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound for SMARCA2 Bromodomain
| Parameter | Value | Assay | Reference |
| IC50 | 9.0 ± 1.4 µM | AlphaScreen | [6][7] |
| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [7] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Storage of Stock Solution | -20°C or -80°C in a tightly sealed container. | To minimize degradation due to temperature fluctuations and oxidation. |
| Solvent for Stock Solution | High-purity DMSO. | Ensures good solubility and stability. |
| Working Solutions | Prepare fresh from stock for each experiment. | To avoid degradation in aqueous buffers. |
| Freeze-Thaw Cycles | Minimize the number of cycles. | Repeated freezing and thawing can lead to precipitation and degradation. |
| Light Exposure | Protect from direct light. | To prevent potential photodegradation. |
Experimental Protocols
Protocol 1: AlphaScreen Assay for this compound Inhibition of SMARCA2
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a mixture of His-tagged SMARCA2 bromodomain protein and biotinylated histone H4 peptide.
-
-
Assay Procedure:
-
To a 384-well plate, add the this compound dilutions.
-
Add the SMARCA2 and histone peptide mixture to each well.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads.[13]
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curve.
-
Protocol 2: Surface Plasmon Resonance (SPR) for this compound Binding to SMARCA2
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the SMARCA2 bromodomain protein to the chip surface via amine coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Signaling Pathway and Workflow Diagrams
Caption: Role of SMARCA2 in chromatin remodeling and its inhibition by this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DCSM06-05 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo delivery methods for the SMARCA2-BRD inhibitor, DCSM06-05.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the bromodomain of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2).[1][2] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[3] By inhibiting the SMARCA2 bromodomain, this compound is expected to interfere with the recognition of acetylated lysine residues on histones, a key step in chromatin remodeling and gene regulation.
Q2: What are the key in vitro parameters of this compound?
A2: this compound has been identified as a more potent derivative of its precursor, DCSM06.[4] Key in vitro parameters are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 9.0 ± 1.4 µmol/L | [1][4] |
| Kd | 22.4 µmol/L | [5] |
Q3: Are there any known challenges with using SMARCA2 bromodomain inhibitors in vivo?
A3: Yes, studies with other SMARCA2/4 bromodomain inhibitors, such as PFI-3, have highlighted potential challenges. While these inhibitors can displace ectopically expressed bromodomains from chromatin in cell-based assays, they may fail to displace the endogenous, full-length SMARCA2 protein.[6][7] This can result in a lack of antiproliferative effects in vivo, even at concentrations that are effective in vitro.[6][7] Researchers should be aware of this potential discrepancy when designing and interpreting in vivo studies with this compound.
Q4: What are some general starting points for formulating a poorly water-soluble compound like this compound for in vivo studies?
A4: For compounds with low aqueous solubility, several formulation strategies can be considered. The choice of vehicle will depend on the route of administration and the tolerability of the animal model. Some common starting points include:
-
Suspensions: For oral administration, suspending the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is a common approach.
-
Solutions with co-solvents: For intravenous or intraperitoneal injections, a mixture of a water-miscible organic solvent (like DMSO) and a carrier oil (like corn oil) can be used. It is crucial to keep the percentage of the organic solvent low to minimize toxicity.
-
Use of solubilizing agents: Excipients such as Tween® 80 or cyclodextrins can be used to improve solubility.[8]
It is essential to perform small-scale formulation trials to assess the physical and chemical stability of the formulation before administering it to animals.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the proportion of co-solvent (e.g., DMSO), but be mindful of potential toxicity. - Try a different vehicle or a combination of vehicles. - Consider using solubilizing agents like Tween® 80 or cyclodextrins. - Sonication may help in dissolving the compound.[8] |
| No observable phenotype in vivo despite in vitro activity | - Insufficient drug exposure at the target site. - Failure to displace endogenous full-length SMARCA2 from chromatin.[6][7] | - Perform pharmacokinetic (PK) studies to assess drug absorption, distribution, metabolism, and excretion (ADME). - Increase the dose or frequency of administration based on PK data. - Consider a different route of administration. - Evaluate target engagement in vivo by measuring the occupancy of SMARCA2 at target gene promoters via chromatin immunoprecipitation (ChIP). |
| Toxicity or adverse effects in animals | - Off-target effects of the compound. - Toxicity of the formulation vehicle. | - Reduce the dose and/or frequency of administration. - Screen for potential off-target activities of this compound. - Prepare a vehicle-only control group to assess the toxicity of the formulation itself. - Consider a more biocompatible formulation. |
| High variability in experimental results | - Inconsistent formulation preparation. - Variability in animal handling and dosing. | - Standardize the formulation protocol, ensuring consistent particle size for suspensions. - Ensure accurate and consistent dosing for all animals. - Randomize animals into treatment groups. |
Experimental Protocols
Note: As no specific in vivo studies for this compound have been published, the following protocol is a generalized example based on studies with other SMARCA2-targeting agents and should be optimized for your specific experimental needs.
Hypothetical In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a hypothetical study to evaluate the anti-tumor efficacy of this compound in a SMARCA4-mutant cancer xenograft model, a context where targeting SMARCA2 has shown promise.[9]
-
Cell Culture: Culture a SMARCA4-mutant human cancer cell line (e.g., NCI-H1299) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Subcutaneously inject 5 x 106 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound (multiple dose levels)
-
-
This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Administration: Administer the formulation orally (e.g., via gavage) once or twice daily.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Perform Western blotting to assess the levels of proteins downstream of the SMARCA2 signaling pathway.
-
Visualizations
Caption: SMARCA2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DCSM06-05 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the SMARCA2-BRD inhibitor, DCSM06-05. The information is based on established mechanisms of resistance to bromodomain inhibitors and targeted therapies in general, providing a framework for investigating and potentially overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2).[1][2][3][4][5] It functions by binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of chromatin remodeling can lead to altered gene expression and subsequently induce anti-proliferative effects in certain cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on studies with other bromodomain and targeted inhibitors, potential mechanisms include:
-
On-target mutations: Alterations in the SMARCA2 gene that prevent this compound from binding to its target bromodomain.
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways that compensate for the inhibition of SMARCA2. Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.[1]
-
Kinome reprogramming: A global shift in the activity of various kinases within the cell to promote survival and proliferation despite the presence of the inhibitor.[6]
-
Upregulation of compensatory bromodomain proteins: Increased expression of other BET family members (e.g., BRD4) or other bromodomain-containing proteins that can functionally compensate for the inhibition of SMARCA2. Recent studies have pointed to the upregulation of BRD2 as a mechanism of adaptive resistance to BET inhibitors.[7]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Epigenetic reprogramming: Alterations in the epigenetic landscape of the cancer cells that lead to the activation of resistance-mediating genes.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the specific mechanism of resistance, a combination of the following experimental approaches is recommended:
-
Sanger sequencing or next-generation sequencing (NGS): To identify potential mutations in the SMARCA2 gene.
-
Western blotting or phospho-proteomics: To assess the activation status of key proteins in bypass signaling pathways (e.g., p-AKT, p-ERK).
-
Kinome profiling: To identify global changes in kinase activity.
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qRT-PCR or RNA-sequencing: To measure the expression levels of other bromodomain-containing proteins and ABC transporters.
-
Co-immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions involving SMARCA2.
Troubleshooting Guides
Issue 1: Decreased Cell Viability Inhibition by this compound Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance. | 1. Perform a dose-response curve with the resistant cell line and compare it to the parental, sensitive cell line. 2. Investigate potential resistance mechanisms as outlined in FAQ #3. | An increase in the IC50 value for the resistant cell line. Identification of specific molecular changes conferring resistance. |
| Drug instability or degradation. | 1. Prepare fresh stock solutions of this compound. 2. Store stock solutions and working dilutions at the recommended temperature and protected from light. | Restoration of the expected inhibitory effect on cell viability. |
| Inconsistent cell culture conditions. | 1. Ensure consistent cell seeding densities and passage numbers for all experiments. 2. Regularly test for mycoplasma contamination. | Improved reproducibility of experimental results. |
Issue 2: No Significant Downregulation of Known SMARCA2 Target Genes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective target engagement. | 1. Confirm the intracellular concentration of this compound using techniques like LC-MS/MS. 2. Perform a cellular thermal shift assay (CETSA) to verify target binding. | Confirmation of sufficient intracellular drug concentration and target engagement. |
| Activation of compensatory transcriptional programs. | 1. Perform RNA-sequencing to identify upregulated genes that may be compensating for the loss of SMARCA2 target gene expression. 2. Investigate the involvement of other transcription factors or epigenetic modifiers. | Identification of alternative transcriptional pathways driving cell survival. |
Quantitative Data Summary
The following tables provide representative quantitative data that may be observed in experiments investigating resistance to bromodomain inhibitors. These values are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Comparison of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Sensitive | 5.0 ± 0.5 | 1 |
| Resistant Clone 1 | 25.0 ± 2.1 | 5 |
| Resistant Clone 2 | 48.5 ± 3.7 | 9.7 |
Table 2: Relative Expression of Potential Resistance-Associated Genes in Resistant vs. Sensitive Cells (Fold Change)
| Gene | Resistant Clone 1 | Resistant Clone 2 |
| SMARCA2 (with mutation) | 1.1 | 1.0 |
| BRD4 | 3.2 | 1.5 |
| BRD2 | 4.5 | 2.8 |
| ABCB1 | 1.2 | 6.8 |
| p-AKT/Total AKT | 2.5 | 1.8 |
| p-ERK/Total ERK | 1.3 | 3.1 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[8][9]
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T-75 flask.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have reached 70-80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the magnitude of the dose increase.
-
Repeat: Repeat the dose escalation process for several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.
-
Characterization: Characterize the resistant clones by determining their IC50 for this compound and investigating the underlying resistance mechanisms.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with and without this compound treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of DCSM06-05 and Other Bromodomain Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the DCSM06-05 structure to improve its selectivity as a SMARCA2 bromodomain (BRD) inhibitor. The content is tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a small molecule inhibitor of the SMARCA2 bromodomain, identified through a high-throughput screening followed by a similarity-based analog search from the initial hit, DCSM06.[1][2][3] It represents a valuable starting point for further medicinal chemistry optimization to develop more potent and selective chemical probes for the SMARCA2 bromodomain.[1][2][3]
Quantitative Data for this compound
| Metric | Value | Reference |
| IC50 | 9.0 ± 1.4 µM | [1][2][3] |
| Kd | 22.4 µM | [1][2] |
Troubleshooting Guide: Improving Selectivity of this compound Analogs
Researchers modifying this compound may encounter several challenges. This guide provides a question-and-answer format to address these potential issues directly.
Question 1: My modified this compound analog shows increased potency for SMARCA2-BRD, but I'm concerned about its selectivity. How can I determine its selectivity profile?
Answer:
A comprehensive selectivity profile is crucial. The original publication for this compound does not include a broad selectivity panel against other bromodomain families. Therefore, the first step is to assess the selectivity of your new analogs.
Recommended Action:
Perform a selectivity screening assay. A common and effective method is Differential Scanning Fluorimetry (DSF) , which measures the thermal stability of a protein upon ligand binding. A significant thermal shift indicates binding.
Experimental Workflow for Selectivity Profiling:
Caption: Workflow for determining the selectivity profile of a this compound analog.
Question 2: My this compound analog is not selective and hits other bromodomains, particularly the highly homologous SMARCA4 and members of the BET family. What structural modification strategies can I employ to improve selectivity?
Answer:
Improving selectivity often involves exploiting subtle differences between the target and off-target binding sites. Several rational design strategies can be employed.
Recommended Strategies:
-
Structure-Based Drug Design (SBDD):
-
Exploit Non-Conserved Residues: Obtain or model the crystal structures of your analog bound to both SMARCA2-BRD and a key off-target bromodomain. Identify non-conserved residues in or near the binding pocket. Design modifications to your analog that create favorable interactions with SMARCA2-specific residues or steric clashes with off-target residues.
-
Target Unique Pockets: Look for adjacent, less conserved sub-pockets that can be engaged by extending your molecule. Molecular docking simulations suggest the benzene ring of this compound docks into a shallow hydrophobic pocket formed by P1413 and I1470.[1] The composition of this pocket may differ in other bromodomains.
-
-
Displace Structured Water Molecules: The displacement of ordered water molecules from a binding site can be entropically favorable. Analyze the hydration patterns in the binding sites of SMARCA2 and off-target bromodomains. Modifications that can selectively displace a water molecule in the SMARCA2 binding site could enhance affinity and selectivity.
-
"Bump-and-Hole" Strategy: This chemical genetics approach involves creating a "hole" in the target protein by mutating a bulky residue to a smaller one and then designing a "bumped" compound that uniquely fits into this engineered pocket. While more complex, this can achieve very high selectivity.
Logical Flow for Improving Selectivity:
Caption: Iterative cycle for structure-based selectivity enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the key interactions of this compound with the SMARCA2 bromodomain that I should aim to preserve while making modifications for selectivity?
A1: Molecular docking studies suggest that this compound binds within the H4 peptide-binding site of SMARCA2-BRD. Key interactions to maintain include:
-
π-π stacking: The benzene ring of this compound forms π-π stacking interactions with a key phenylalanine residue (F1409).
-
Hydrogen Bonding: The nitrogen of the pyridine group is predicted to form a hydrogen bond with F1409. Modifications to the 2-pyridine group may reduce potency.[2]
Q2: Are there any known challenges in targeting the SMARCA2 bromodomain specifically?
A2: Yes, a significant challenge is the high homology with the SMARCA4 bromodomain. Achieving selectivity between these two is difficult but important, as they have a synthetic-lethal relationship in certain cancers.[4][5][6] Additionally, some studies suggest that inhibiting the bromodomain of SMARCA2 alone may not be sufficient to displace the entire SWI/SNF complex from chromatin, and targeting the ATPase domain might be a more effective therapeutic strategy.[7][8]
Q3: What are some alternative approaches if small molecule inhibition of the bromodomain is not achieving the desired selective biological effect?
A3: An emerging strategy is the development of PROteolysis TArgeting Chimeras (PROTACs) . Instead of just inhibiting the bromodomain, a PROTAC could be designed using a SMARCA2-BRD binder like a this compound derivative linked to an E3 ligase ligand. This would induce the targeted degradation of the entire SMARCA2 protein, which can be a more effective and selective approach.[4][5][6]
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
Objective: To assess the binding of a this compound analog to a panel of bromodomain proteins by measuring changes in their thermal stability.
Materials:
-
Purified bromodomain proteins (e.g., SMARCA2, SMARCA4, BRD4(1), BRD4(2), etc.)
-
DSF-compatible buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound analog stock solution in DMSO
-
Real-time PCR instrument capable of fluorescence detection and thermal ramping
Methodology:
-
Protein Preparation: Dilute each bromodomain protein to a final concentration of 2 µM in DSF buffer.
-
Dye Preparation: Prepare a 25x working solution of SYPRO Orange dye by diluting the 5000x stock in DSF buffer.
-
Reaction Mixture: In a 96-well PCR plate, prepare the following reaction mixture for each protein to be tested:
-
12.5 µL of 4 µM protein solution (for a final concentration of 2 µM)
-
2.5 µL of 25x SYPRO Orange dye (for a final concentration of 2.5x)
-
1 µL of this compound analog at various concentrations (or DMSO for control)
-
DSF buffer to a final volume of 25 µL.
-
-
Thermal Melt:
-
Centrifuge the plate briefly to mix and remove air bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the compound. A larger ΔTm indicates stronger binding.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Affinity Determination
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a this compound analog and a bromodomain protein.
Materials:
-
Purified bromodomain protein (dialyzed extensively against ITC buffer)
-
This compound analog
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare the protein solution at a concentration of 10-20 µM in the ITC buffer.
-
Prepare the ligand (this compound analog) solution at a concentration 10-15 times that of the protein in the same ITC buffer.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections). A typical experiment might consist of an initial 0.4 µL injection followed by 19 injections of 2 µL each, with 150-second spacing.
-
-
Titration:
-
Initiate the titration. The instrument will inject the ligand into the protein solution and measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data (heat pulses) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Signaling Pathway and Experimental Logic Visualization
Hypothetical Signaling Pathway Involving SMARCA2
Caption: Role of SMARCA2 bromodomain in chromatin remodeling and its inhibition.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Challenges in interpreting data from DCSM06-05 experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DCSM06-05, a potent inhibitor of the SMARCA2 bromodomain (SMARCA2-BRD).[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the bromodomain of SMARCA2 (SMARCA2-BRD).[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription.[4][5] this compound functions by binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain, thereby preventing its interaction with acetylated histones and disrupting its role in chromatin-mediated signaling.[2][6]
Q2: What are the key experimental applications for this compound?
A2: this compound is primarily used as a chemical tool for studying the biological functions of the SMARCA2 bromodomain.[2][3][4] It can be utilized in various assays to investigate the role of SMARCA2 in physiological and pathological processes, particularly in cancer research.[3][5] Key experimental applications include high-throughput screening (HTS) assays like AlphaScreen to identify and characterize SMARCA2-BRD inhibitors, and biophysical assays such as Surface Plasmon Resonance (SPR) to determine binding kinetics.[3][4]
Q3: What are the reported binding affinity and potency values for this compound?
A3: this compound has been characterized with the following quantitative measures of potency and binding affinity:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its precursor, DCSM06.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | AlphaScreen | IC50 | 9.0 ± 1.4 µM | [2][3][4] |
| Surface Plasmon Resonance (SPR) | Kd | 22.4 µM | [1][6] | |
| DCSM06 | AlphaScreen | IC50 | 39.9 ± 3.0 µM | [3][4] |
| Surface Plasmon Resonance (SPR) | Kd | 38.6 µM | [3][4] |
Troubleshooting Guides
AlphaScreen Assay Troubleshooting
Q: I am getting a low signal or no signal in my AlphaScreen assay for SMARCA2-BRD inhibition. What are the possible causes and solutions?
A: A low or absent signal in an AlphaScreen assay can stem from several factors related to reagents, assay conditions, or the inhibitor itself.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Verify that the buffer pH, salt concentration, and detergent levels are optimized for SMARCA2-BRD stability and binding.[4][5] It is recommended to perform buffer optimization experiments. |
| Reagent Degradation | Ensure the SMARCA2-BRD protein and the biotinylated histone peptide are properly stored and have not undergone multiple freeze-thaw cycles. Run a control with a known active compound to verify reagent integrity. |
| Incorrect Reagent Concentration | Titrate the concentrations of the donor and acceptor beads, as well as the protein and peptide, to find the optimal assay window. |
| DMSO Interference | High concentrations of DMSO, the solvent for this compound, can interfere with the assay. Ensure the final DMSO concentration is within the tolerance limits of your assay, typically below 1%.[4] |
Surface Plasmon Resonance (SPR) Data Interpretation
Q: My SPR sensorgrams for this compound binding to SMARCA2-BRD are noisy and difficult to fit. How can I improve the data quality?
A: Noisy SPR data can obscure the true binding kinetics. The following steps can help improve the quality of your sensorgrams.
| Potential Cause | Troubleshooting Steps |
| Protein Instability | Ensure the immobilized SMARCA2-BRD protein is stable on the sensor chip surface. Consider using a different immobilization strategy if the protein is denaturing. |
| Buffer Mismatch | A mismatch between the running buffer and the analyte buffer can cause bulk refractive index changes. Ensure both buffers are identical. |
| Nonspecific Binding | To minimize nonspecific binding of this compound to the sensor surface, add a small amount of a non-ionic detergent like Tween 20 to the running buffer and consider using a reference flow cell. |
| Compound Aggregation | At higher concentrations, small molecules can aggregate. Visually inspect your compound stock and consider performing a solubility test. If aggregation is suspected, lower the concentration range tested. |
Experimental Protocols
AlphaScreen Assay for SMARCA2-BRD Inhibition
This protocol is a generalized procedure for assessing the inhibitory activity of compounds like this compound against the SMARCA2 bromodomain.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the biotinylated histone H4 peptide and GST-tagged SMARCA2-BRD protein in the assay buffer to their optimal concentrations.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the SMARCA2-BRD protein.
-
Add the this compound dilutions or DMSO control.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone peptide and incubate for another 15 minutes.
-
Add the streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
Incubate for 1 hour in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol outlines the general steps for determining the binding kinetics of this compound to SMARCA2-BRD.
-
Chip Preparation and Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) with a mixture of EDC and NHS.
-
Immobilize the SMARCA2-BRD protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Acquisition:
-
Record the sensorgrams for the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: Simplified pathway of SMARCA2-BRD function and its inhibition by this compound.
Caption: Workflow for the discovery and validation of this compound.
Caption: Troubleshooting logic for low signal in an AlphaScreen assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Cytotoxicity of DCSM06-05
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the potential cytotoxicity of DCSM06-05, a potent SMARCA2-BRD inhibitor, during in vitro experiments. The following information is based on established principles of cell culture and toxicology, as specific cytotoxicity data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the bromodomain of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily a, member 2) with an IC50 value of 9.0 ± 1.4 μmol/L and a Kd value of 22.4 μmol/L.[1][2][3] It was identified through a high-throughput screening assay and may serve as a valuable chemical tool for studying SMARCA2-related functions and for further medicinal chemistry optimization.[2][3] SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex, which plays a vital role in regulating gene expression.[3][4]
Q2: We are observing significant cell death in our cultures treated with this compound. What are the potential causes?
A2: High levels of cell death when treating with a novel compound like this compound can stem from several factors. It is crucial to systematically investigate the cause.[5] Potential reasons include:
-
On-target cytotoxicity: The intended inhibitory effect on SMARCA2 might be essential for the survival of your specific cell line.
-
Off-target effects: The compound may be interacting with other cellular targets besides SMARCA2, leading to toxicity.[6][7]
-
Compound concentration: The concentration used may be too high for the cell line being tested.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final culture medium.[8]
-
Compound instability or solubility issues: The compound may degrade or precipitate in the culture medium, leading to unpredictable effects.[9][10]
-
Experimental artifacts: Issues such as contamination of cell cultures or errors in compound dilution can also lead to apparent cytotoxicity.[8]
Q3: What are the general strategies to reduce the cytotoxicity of this compound without compromising its intended biological activity?
A3: Mitigating cytotoxicity is a common challenge when working with new chemical entities.[5] Several strategies can be employed:
-
Optimize concentration and exposure time: The most direct approach is to perform a dose-response and time-course experiment to find the lowest effective concentration and the shortest exposure time.[11]
-
Co-incubation with cytoprotective agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells.[5]
-
Formulation improvement: For compounds with poor solubility, using different formulation strategies can improve bioavailability and potentially reduce localized high concentrations that lead to toxicity.[9][10][12]
-
Serum concentration adjustment: The amount of serum in the culture medium can influence the availability and cytotoxicity of a compound.[5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Excessive cell death at all tested concentrations | The compound is highly cytotoxic to the specific cell line. The starting concentration range is too high. The solvent concentration is toxic. | Use a much lower concentration range (e.g., starting from nanomolar). Reduce the incubation time. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[11] |
| High variability between replicate wells | Inconsistent cell seeding. Uneven compound distribution. Edge effects in the multi-well plate. | Ensure thorough mixing of the cell suspension before seeding. Mix the compound solution well before adding to the wells. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[11] |
| No observable effect, even at high concentrations | The compound may not be active in the chosen cell line. The incubation time is too short. The compound has degraded or precipitated. | Test a higher concentration range. Verify the compound's activity in a different, potentially more sensitive cell line. Increase the incubation time. Check the solubility and stability of this compound in your culture medium.[11] |
| Discrepancy in results compared to expected outcomes | Cell line misidentification or contamination. Incorrect compound identity or purity. | Authenticate your cell line using methods like STR profiling.[13] Confirm the identity and purity of your this compound stock. |
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) (Target Inhibition) | This compound CC50 (µM) (Cytotoxicity) | Therapeutic Index (CC50/IC50) |
| Cell Line A (SMARCA4-deficient) | 9.5 | 50.2 | 5.3 |
| Cell Line B (SMARCA4-wildtype) | > 50 | > 100 | - |
| Normal Fibroblasts | > 50 | > 100 | - |
This table presents hypothetical data to illustrate the concept of a therapeutic index. The therapeutic index is a quantitative measure of the safety of a drug and is calculated by dividing the concentration that induces cytotoxicity in 50% of cells (CC50) by the concentration that produces the desired therapeutic effect in 50% of cells (IC50).
Table 2: Effect of a Cytoprotective Agent on this compound Induced Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle Control | 98.5 ± 2.1 |
| This compound (50 µM) | 45.3 ± 3.5 |
| This compound (50 µM) + N-acetylcysteine (5 mM) | 82.1 ± 2.8 |
| N-acetylcysteine (5 mM) | 97.9 ± 1.9 |
This table illustrates how a cytoprotective agent like N-acetylcysteine might rescue cells from this compound-induced cytotoxicity, suggesting the involvement of oxidative stress.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[14]
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.[14]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan product is visible.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Protocol 2: Investigating the Role of Apoptosis in this compound Cytotoxicity
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[5]
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.[5]
-
Controls: Include wells with the compound alone, the inhibitor alone, and vehicle.[5]
-
Analysis: Assess cell viability using an MTT assay or another suitable method. A significant increase in viability in the co-treated wells suggests that apoptosis is a major contributor to the observed cytotoxicity.[5]
Visualizations
Caption: A potential pathway from SMARCA2-BRD inhibition to cytotoxicity.
Caption: A workflow for assessing and mitigating cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Epigenetic Reader Domain | 880811-10-9 | Invivochem [invivochem.com]
- 10. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. omicsonline.org [omicsonline.org]
Validation & Comparative
DCSM06-05 Demonstrates Enhanced Inhibitory Potency Against SMARCA2 Bromodomain Compared to Parent Compound DCSM06
For Immediate Release: Researchers have identified a derivative of the SMARCA2 bromodomain (BRD) inhibitor, DCSM06, designated as DCSM06-05, which exhibits significantly improved inhibitory activity. This finding, supported by robust experimental data, positions this compound as a promising candidate for further development in therapeutic strategies targeting SMARCA2-related pathologies.
This guide provides a comprehensive comparison of the inhibitory activities of DCSM06 and this compound, detailing the experimental methodologies and key data that underscore the superior potency of the derivative compound.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the 50% inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) reveals the enhanced efficacy of this compound in targeting the SMARCA2 bromodomain.
| Compound | IC50 (μmol/L) | Kd (μmol/L) | Target |
| DCSM06 | 39.9 ± 3.0[1][2][3] | 38.6[1][2][3] | SMARCA2-BRD |
| This compound | 9.0 ± 1.4[1][2][3] | 22.4[1] | SMARCA2-BRD |
Experimental Protocols
The following section details the methodologies employed to ascertain the inhibitory and binding activities of DCSM06 and this compound.
AlphaScreen-based High-Throughput Screening (HTS) Assay
This assay was utilized to determine the IC50 values of the compounds, indicating their potency in inhibiting the interaction between the SMARCA2 bromodomain and its acetylated histone ligand.
Workflow:
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of DCSM06-05 with Other Bromodomain Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of epigenetic research, bromodomain inhibitors have emerged as a promising class of therapeutic agents. This guide provides a detailed comparative analysis of the novel SMARCA2 bromodomain inhibitor, DCSM06-05, with other well-characterized bromodomain inhibitors, primarily focusing on the widely studied BET (Bromodomain and Extra-Terminal) family inhibitors. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific research applications.
Introduction to Bromodomains and Their Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is a key mechanism in the regulation of gene transcription.[1][2] The human proteome contains 61 bromodomains across 46 different proteins, which are classified into eight subfamilies.[1] Dysregulation of these epigenetic "readers" is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[2][3] Bromodomain inhibitors are small molecules that competitively bind to the acetyl-lysine binding pocket of bromodomains, thereby displacing them from chromatin and modulating gene expression.[2][4]
This guide will focus on comparing this compound, a specific inhibitor of the SMARCA2 bromodomain, with representative inhibitors of the well-studied BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2]
Quantitative Comparison of Inhibitor Potency
The efficacy of a bromodomain inhibitor is primarily determined by its binding affinity and inhibitory concentration. The following table summarizes the key quantitative data for this compound and prominent BET inhibitors.
| Inhibitor | Target(s) | IC50 | Kd | Key Cellular Effects | Development Stage |
| This compound | SMARCA2-BRD | 9.0 ± 1.4 µM[5] | 22.4 µM[5] | Starting point for functional studies of SMARCA2[5][6] | Preclinical[5] |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4)[2] | Varies by cell line | - | Downregulation of MYC, anti-proliferative effects, suppression of PD-L1 expression[3][7] | Preclinical Tool[2] |
| OTX-015 (Birabresib) | Pan-BET (BRD2, BRD3, BRD4)[2][8] | Median IC50 of 240 nM in B-cell lymphoma lines[9] | - | Cell growth inhibition, cell cycle arrest, apoptosis, c-MYC decrease[10] | Clinical Trials[2] |
| I-BET762 (Molibresib) | Pan-BET (BRD2, BRD3, BRD4)[4] | Nanomolar affinity[4] | - | Induces apoptosis, cell cycle arrest, downregulates c-Myc, modulates inflammatory pathways[4] | Clinical Trials[4] |
| ABBV-744 | Selective for BET BD2[2] | - | - | Better tolerated than pan-BET inhibitors in some preclinical models[11] | Preclinical/Clinical[2] |
Note: IC50 and Kd values can vary depending on the assay conditions and cell lines used. Direct comparison should be made with caution. Lower values indicate higher potency or binding affinity.
Detailed Experimental Protocols
The characterization of bromodomain inhibitors like this compound relies on robust biochemical and biophysical assays. The following are detailed methodologies for key experiments cited in the discovery of these inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the binding affinity of an inhibitor to an isolated bromodomain in a high-throughput format.[5][12]
Methodology:
-
Reagents: Recombinant biotinylated SMARCA2 bromodomain protein, a synthetic histone H4 peptide acetylated at lysine 12 (H4K12ac), streptavidin-coated donor beads, and protein A-conjugated acceptor beads.
-
Procedure: The biotinylated SMARCA2 bromodomain is incubated with the acetylated histone peptide in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Streptavidin-coated donor beads bind to the biotinylated bromodomain, and protein A-conjugated acceptor beads bind to the Fc region of an antibody that recognizes the histone peptide.
-
When the donor and acceptor beads are in close proximity (i.e., when the bromodomain is bound to the histone peptide), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission at 520-620 nm.
-
Competitive inhibition by the small molecule disrupts the bromodomain-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is then calculated.[5] A high Z' factor (>0.7) indicates a robust and reliable assay.[5]
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor to its target protein.[5][6]
Methodology:
-
Immobilization: The recombinant SMARCA2 bromodomain protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the inhibitor (e.g., this compound) at various concentrations is flowed over the sensor surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value signifies a higher binding affinity.[5][13]
Mechanism of Action and Signaling Pathways
Bromodomain inhibitors function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones on the chromatin.[2] This leads to the displacement of the bromodomain-containing protein and its associated transcriptional machinery, resulting in the downregulation of target gene expression.[1]
References
- 1. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JQ1, a BET-bromodomain inhibitor, inhibits human cancer growth and suppresses PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Lack of Cellular Activity Data for SMARCA2 Bromodomain Inhibitor DCSM06-05 Prevents Cross-Validation in Cell Lines
Despite a comprehensive review of available scientific literature, no studies reporting the activity of the SMARCA2 bromodomain inhibitor, DCSM06-05, in different cell lines could be identified. The existing research exclusively details its biochemical potency and binding affinity for the SMARCA2 bromodomain, precluding a comparative analysis of its effects across various cellular contexts.
This compound is a derivative of DCSM06 and has been identified as a potent inhibitor of the SMARCA2 bromodomain (BRD).[1][2] Its activity has been characterized using in vitro biochemical assays, namely the AlphaScreen assay and Surface Plasmon Resonance (SPR), which measure its inhibitory concentration and binding kinetics against the purified SMARCA2 protein, respectively.[1][2] While this data is crucial for understanding its direct interaction with its target, it does not provide insights into its performance within a cellular environment, such as its ability to penetrate cell membranes, its stability, or its effects on cell viability and proliferation.
Biochemical Performance of this compound
The primary data available for this compound and its comparators are summarized below. This data originates from biochemical assays and does not reflect cellular activity.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) |
| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | - |
| This compound | SMARCA2-BRD | SPR | - | 22.4 |
| DCSM06 | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | - |
| DCSM06 | SMARCA2-BRD | SPR | - | 38.6 |
| PFI-3 | SMARCA2/4-BRD | - | (Reference) | (Reference) |
Data sourced from Lu et al., 2018.[1][2]
SMARCA2 Signaling Pathway and Inhibition
The SMARCA2 protein is a core component of the SWI/SNF chromatin remodeling complex. Its bromodomain specifically recognizes acetylated lysine residues on histone tails, a key step in modulating gene expression. By inhibiting the SMARCA2 bromodomain, compounds like this compound can prevent this recognition and thereby interfere with the chromatin remodeling process, which can have downstream effects on gene transcription and cellular function.
Experimental Protocols
The following are detailed methodologies for the key biochemical experiments cited in the literature for the characterization of this compound.
AlphaScreen High-Throughput Screening Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the SMARCA2 bromodomain.[1]
-
Reagent Preparation : All reagents were diluted with the assay buffer and equilibrated to room temperature.
-
Compound Plating : 2.5 µL of either the assay buffer or the test compounds were pre-plated into 384-well OptiPlates.
-
Protein Addition : 2.5 µL of 200 nmol/L SMARCA2-BRD protein was added to each well.
-
Incubation : The plates were sealed and incubated at room temperature for 20 minutes.
-
Peptide Addition : 5 µL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.
-
Second Incubation : The plates were sealed and incubated for an additional 30 minutes at room temperature.
-
Bead Addition : Under subdued light, 5 µL of a mixture of nickel-chelate acceptor beads and streptavidin-conjugated donor beads were added.
-
Final Incubation : The plates were incubated in the dark at room temperature for 1-2 hours.
-
Data Acquisition : The AlphaScreen signal was read using an EnVision plate reader.
Surface Plasmon Resonance (SPR) Binding Assays
SPR was employed to measure the binding affinity (equilibrium dissociation constant, Kd) of this compound to the SMARCA2 bromodomain.[1]
-
Chip Preparation : The SMARCA2-BRD protein was covalently immobilized on a CM5 sensor chip using standard amine-coupling chemistry in 10 mmol/L sodium acetate (pH 5.0).
-
Equilibration : The chip was equilibrated overnight with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).
-
Compound Preparation : The test compound was serially diluted in HBS buffer.
-
Binding Measurement : The diluted compound was injected over the chip surface for 120 seconds to monitor association.
-
Dissociation Measurement : HBS buffer was flowed over the chip for 120 seconds to monitor dissociation.
-
Data Analysis : The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (Kd).
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Mode of SMARCA2 Inhibitor DCSM06-05: A Comparative Analysis
It is important to clarify that, contrary to the premise of crystallographic confirmation, the binding mode of the SMARCA2 bromodomain (BRD) inhibitor DCSM06-05 has been predicted through molecular docking studies rather than being fully determined by X-ray crystallography. These computational models, however, provide significant insights into its mechanism of action and a basis for comparison with other known inhibitors. This guide provides an objective comparison of this compound with alternative SMARCA2-BRD inhibitors, supported by available experimental data.
Overview of this compound and its Binding Prediction
This compound was identified through a similarity-based analog search from an initial hit, DCSM06, discovered in a high-throughput AlphaScreen assay.[1] It demonstrates improved potency as an inhibitor of the SMARCA2 bromodomain, a key component of the SWI/SNF chromatin remodeling complex.[2][1]
Molecular docking was employed to predict how this compound fits into the acetyl-lysine binding pocket of the SMARCA2 bromodomain.[1] The reliability of the docking model was validated by successfully re-docking PFI-3, a known inhibitor, into its corresponding crystal structure (PDB ID: 5DKC).[3] The predicted binding mode of this compound shows a high degree of similarity to that of PFI-3.[1][3] Key predicted interactions for this compound include:
-
π-π stacking: An interaction between the inhibitor's aromatic rings and the side chain of the F1409 residue.[1]
-
Hydrophobic interactions: The benzene ring of this compound is predicted to fit into a shallow hydrophobic pocket formed by residues P1413 and I1470.[1]
-
Hydrogen bonding: The methoxy group on the benzene ring is suggested to form a hydrogen bond with F1409, similar to an interaction observed with PFI-3.[1]
While these computational predictions offer a detailed hypothesis of the binding mechanism, the precise interactions await definitive experimental validation through co-crystallography.[1][3]
Performance Comparison of SMARCA2-BRD Inhibitors
This compound represents a micromolar-affinity inhibitor of SMARCA2-BRD. Its performance, along with its precursor DCSM06 and the more potent inhibitor PFI-3, is summarized below.
| Compound | IC50 (µM) | Kd (µM) | Assay Method |
| This compound | 9.0 ± 1.4 | 22.4 | AlphaScreen, SPR |
| DCSM06 | 39.9 ± 3.0 | 38.6 | AlphaScreen, SPR |
| PFI-3 | N/A | 0.089 | BROMOScan, ITC |
Data sourced from multiple references.[4][1][5][6][7]
Compared to its parent compound, DCSM06, this compound shows a significant improvement in both inhibitory concentration and binding affinity.[1] However, when compared to other published SMARCA2 inhibitors like PFI-3, which exhibits nanomolar affinity, this compound is considerably less potent.[5][7] More recent developments in the field have led to even more potent and selective agents, including PROTAC degraders that target SMARCA2 for destruction rather than just inhibition.[5][8][9][10]
Visualizing Workflows and Interactions
The following diagrams illustrate the experimental workflow for inhibitor screening and the predicted binding interactions of this compound.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. matilda.science [matilda.science]
- 9. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: DCSM06-05 Versus Strategic SMARCA4-Deficiency-Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DCSM06-05, a SMARCA2 bromodomain inhibitor, with current therapeutic strategies targeting cancers with SMARCA4 deficiencies. Given the limited efficacy of targeting the SMARCA2/4 bromodomain alone, this comparison extends to more clinically relevant approaches: selective SMARCA2 ATPase inhibition and synthetic lethality-based treatments. This analysis is supported by preclinical data to inform ongoing research and drug development efforts in oncology.
Executive Summary
This compound is a chemical probe that inhibits the bromodomain of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The primary rationale for its development lies in the principle of synthetic lethality, where cancer cells with a loss-of-function mutation in SMARCA4 become dependent on its paralog, SMARCA2, for survival. However, emerging evidence suggests that inhibition of the SMARCA2/4 bromodomain is insufficient to induce a potent anti-proliferative response.
In contrast, direct inhibition of the ATPase domain of SMARCA2 or the exploitation of synthetic lethal relationships with other pathways, such as the cell cycle, have demonstrated more promising preclinical results. This guide will compare this compound with a selective SMARCA2 ATPase inhibitor, ZN-7035, and a CDK4/6 inhibitor, Palbociclib, which has shown efficacy in SMARCA4-deficient models.
Data Presentation
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 | Kd | Cell Line(s) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 µM | - | - | [1] |
| Surface Plasmon Resonance | - | 22.4 µM | - | [1] | ||
| ZN-7035 | SMARCA2 ATPase | ADP-Glo | 3.3 nM | - | - | [2] |
| KRT80 mRNA expression | - | 8.3 nM | - | NCI-H838 | [2] | |
| Palbociclib | CDK4/6 | Cell Viability | IC50 values in low nM range | - | SCCOHT cell lines (BIN-67, SCCOHT-1) | [3] |
Table 2: Preclinical Efficacy in SMARCA4-Deficient Models
| Compound | Model | Dosing | Outcome | Reference |
| ZN-7035 | NCI-H838 xenograft (SMARCA4 loss-of-function) | 20mg/kg | 80% tumor inhibition | [2] |
| Palbociclib | BIN-67 xenograft (SCCOHT) | Not specified | Potent growth inhibition | [3] |
| SCCOHT-1 xenograft | Not specified | Potent growth inhibition | [3] |
Mechanism of Action and Signaling Pathways
SMARCA4 and SMARCA2 are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning.[4] In cancers where SMARCA4 is inactivated, the residual SWI/SNF complex relies on SMARCA2 for its function, creating a therapeutic vulnerability.
This compound targets the bromodomain of SMARCA2, which is responsible for recognizing acetylated histones. However, studies have shown that the ATPase domain, which fuels the chromatin remodeling activity, is the more critical target for therapeutic intervention.[5]
SMARCA4 inhibitors, or more accurately, strategies targeting SMARCA4-deficient cancers, exploit this dependency. Selective SMARCA2 ATPase inhibitors like ZN-7035 directly block the motor of the residual SWI/SNF complex. Another approach is to target downstream synthetic lethal vulnerabilities. For instance, loss of SMARCA4 leads to decreased expression of Cyclin D1, rendering the cells highly sensitive to CDK4/6 inhibitors like Palbociclib.[3][6]
Caption: Signaling pathway of the SWI/SNF complex and points of intervention.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibitor Screening
This protocol is adapted from established methods for screening bromodomain inhibitors.[7][8]
Objective: To measure the ability of a test compound (e.g., this compound) to disrupt the interaction between a bromodomain (e.g., SMARCA2-BRD) and its acetylated histone peptide ligand.
Materials:
-
GST-tagged SMARCA2 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no protein) controls.
-
Protein-Ligand Incubation: Add a pre-incubated mixture of GST-tagged SMARCA2-BRD and biotinylated histone H4 peptide to each well. Incubate at room temperature for 30 minutes.
-
Bead Addition:
-
Add Glutathione AlphaLISA Acceptor beads diluted in assay buffer to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Add Streptavidin-coated Donor beads diluted in assay buffer to each well. Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection: Read the plate on an AlphaScreen microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an AlphaScreen-based inhibitor assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for assessing the binding of a small molecule to a protein target.[5][9][10]
Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of a small molecule inhibitor (analyte) to its protein target (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified protein target (e.g., SMARCA2-BRD)
-
Small molecule inhibitor (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the purified protein target over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the small molecule inhibitor (analyte) over the immobilized protein surface.
-
Monitor the change in response units (RU) over time to observe the association and dissociation phases.
-
Regenerate the sensor surface between each analyte injection if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: General workflow for a Surface Plasmon Resonance experiment.
Conclusion
While this compound serves as a valuable chemical probe for studying the role of the SMARCA2 bromodomain, its therapeutic potential appears limited. The comparative data presented here underscore a critical shift in strategy for targeting SMARCA4-deficient cancers. The superior preclinical efficacy of SMARCA2 ATPase inhibitors and the synthetic lethal approach with CDK4/6 inhibitors highlight the importance of targeting the core enzymatic function of the SWI/SNF complex or its downstream dependencies. For researchers and drug development professionals, these findings suggest that future efforts should be directed towards the development of potent and selective SMARCA2 ATPase inhibitors or the further exploration of synthetic lethal interactions in the context of SMARCA4 loss.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK4/6 inhibitors target SMARCA4-determined cyclin D1 deficiency in hypercalcemic small cell carcinoma of the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. The Genomic Landscape of SMARCA4 Alterations and Associations with Outcomes in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the DCSM06-05 Study: A Comparative Guide to SMARCA2 Bromodomain Inhibitor Screening
For researchers, scientists, and drug development professionals engaged in chromatin biology and oncology, the discovery of potent and selective inhibitors for epigenetic targets is of paramount importance. The 2018 study detailing the discovery of DCSM06-05 as a novel inhibitor of the SMARCA2 bromodomain (BRD) presented a significant advancement in this field.[1][2] This guide provides a comprehensive comparison of the findings of the original this compound study with a well-established alternative, PFI-3, and explores the methodologies employed in their characterization.
Performance Comparison of SMARCA2 Bromodomain Inhibitors
The original study identified DCSM06 through a high-throughput screening (HTS) campaign and subsequently synthesized a more potent analog, this compound.[1][2] PFI-3 is another widely recognized chemical probe for the SMARCA2/4 bromodomains.[3] The quantitative data for these inhibitors are summarized below for a clear comparison.
| Compound | Assay Type | Metric | Value | Reference |
| DCSM06 | AlphaScreen | IC50 | 39.9 ± 3.0 µM | [1] |
| Surface Plasmon Resonance (SPR) | Kd | 38.6 µM | [1] | |
| This compound | AlphaScreen | IC50 | 9.0 ± 1.4 µM | [1][2] |
| Surface Plasmon Resonance (SPR) | Kd | 22.4 µM | [2][4][5][6] | |
| PFI-3 | Isothermal Titration Calorimetry (ITC) | Kd | 89 nM | [3][7] |
| BROMOScan | Kd | 55 nM (for SMARCA2) | [7] | |
| In situ cell extraction | IC50 | 5.78 µM (SMARCA2 BRD displacement) | [8][9] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
High-Throughput Screening for SMARCA2-BRD Inhibitors using AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that was employed in the original study to identify inhibitors of the SMARCA2-BRD.[1]
Objective: To identify compounds that inhibit the interaction between the SMARCA2 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged SMARCA2 bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Compound library dissolved in DMSO
-
384-well microplates
Procedure:
-
Add assay buffer, recombinant His-tagged SMARCA2 bromodomain, and the compound to be tested to the wells of a 384-well plate.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the bromodomain.
-
Add the biotinylated H4K12ac peptide and incubate for another period (e.g., 30 minutes) at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Incubate in the dark at room temperature for a final period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction.
Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor binding to the SMARCA2 bromodomain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant SMARCA2 bromodomain
-
Inhibitor compound (DCSM06 or this compound)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the recombinant SMARCA2 bromodomain onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the inhibitor compound in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface.
-
Monitor the change in the SPR signal (response units) over time.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) is calculated.
In Silico Analysis via Molecular Docking
Molecular docking was used in the original study to predict the binding mode of this compound within the SMARCA2 bromodomain.[1]
Objective: To predict the binding conformation and interactions of an inhibitor within the active site of the SMARCA2 bromodomain.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
-
Protein Data Bank (PDB) for the crystal structure of the SMARCA2 bromodomain (e.g., PDB ID: 5DKC)
Procedure:
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the ligand (inhibitor) structure by generating a 3D conformation and assigning charges.
-
Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or by identifying a conserved binding pocket.
-
Perform the docking simulation, which samples a large number of possible conformations of the ligand within the binding site.
-
Score the resulting poses based on a scoring function that estimates the binding affinity.
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DCSM06-05's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the SMARCA2 bromodomain inhibitor, DCSM06-05, with other relevant inhibitors. The information presented is supported by experimental data from published literature, offering a resource for researchers seeking to evaluate and contextualize the potency of this compound.
Comparative Analysis of SMARCA2 Bromodomain Inhibitors
The following table summarizes the IC50 values of this compound and a selection of alternative SMARCA2 bromodomain inhibitors. This quantitative data allows for a direct comparison of their potencies.
| Compound | Target(s) | IC50 Value | Assay Type | Reference |
| This compound | SMARCA2-BRD | 9.0 ± 1.4 µM | AlphaScreen | [1][2][3][4] |
| DCSM06 | SMARCA2-BRD | 39.9 ± 3.0 µM | AlphaScreen | [1][3][4] |
| PFI-3 | SMARCA2/4-BRD | 89 nM | Biochemical Assay | [1][5] |
| PFI-3 | SMARCA2-BRD | 5.78 µM | Cell-based Chromatin Displacement | [2][6] |
| BRM014 | SMARCA2/4 ATPase | < 5 nM | Transcreener ADP Assay | [7] |
| SMARCA2-IN-6 | SMARCA2/4 | < 5 nM | Not specified | [8] |
| SMARCA2-IN-8 | SMARCA2/4 | 5 nM (SMARCA2), 6 nM (SMARCA4) | Not specified | [8] |
| SMARCA2/4-IN-1 | SMARCA2/4 | 3.8 µM (SMARCA2), 1.7 µM (SMARCA4) | Not specified | [8] |
| SMARCA2-IN-10 | SMARCA2 ATPase | 17.676 µM | Not specified | [8] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the independent verification and comparison of IC50 values.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for this compound
The IC50 value for this compound was determined using an AlphaScreen-based high-throughput screening assay.[1][3][4] This technology is a bead-based, non-radioactive, homogeneous assay used to study biomolecular interactions.
Principle:
The assay relies on the interaction between a donor and an acceptor bead. In the context of a SMARCA2 bromodomain assay, one bead is coated with a tagged SMARCA2 bromodomain protein, and the other is coated with a biotinylated histone peptide that the bromodomain recognizes. When these two beads are in close proximity due to the protein-peptide interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm. An inhibitor, such as this compound, disrupts the interaction between the bromodomain and the histone peptide, leading to a decrease in the AlphaScreen signal. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the signal.
General Protocol Outline:
-
Reagent Preparation: Recombinant tagged SMARCA2 bromodomain, biotinylated histone H4 peptide, streptavidin-coated donor beads, and anti-tag acceptor beads are prepared in an appropriate assay buffer.
-
Reaction Setup: The SMARCA2 bromodomain and the biotinylated histone peptide are incubated together in the wells of a microplate.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Bead Addition: A mixture of donor and acceptor beads is added to the wells.
-
Incubation: The plate is incubated in the dark to allow for bead-protein/peptide binding and signal generation.
-
Signal Detection: The AlphaScreen signal is read using a plate reader capable of luminescence detection.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To further clarify the scientific context of this compound, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: SMARCA2 in Chromatin Remodeling.
Caption: AlphaScreen IC50 Determination Workflow.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of DCSM06-05 and its Analogs as SMARCA2 Bromodomain Inhibitors
A comprehensive guide for researchers and drug development professionals on the structural activity relationship (SAR) of DCSM06-05 analogs, detailing their inhibitory effects on the SMARCA2 bromodomain, the experimental methodologies employed for their evaluation, and the associated signaling pathways.
Introduction
This compound is a small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] Dysregulation of SMARCA2-mediated chromatin remodeling is implicated in various cancers, making it an attractive therapeutic target.[1][2][3] this compound was identified through a similarity-based analog search from the initial hit compound, DCSM06, and has demonstrated improved potency.[1][2][4] This guide provides a comparative analysis of this compound and its parent compound, DCSM06, summarizing their biological activities and the experimental protocols used for their characterization.
Data Presentation: Inhibitory Activities of DCSM06 and Analogs
The inhibitory activities of DCSM06 and its analog, this compound, against the SMARCA2 bromodomain were evaluated using an AlphaScreen assay to determine the half-maximal inhibitory concentration (IC50) and Surface Plasmon Resonance (SPR) to determine the binding affinity (Kd).[1][2][4]
| Compound | Chemical Structure | IC50 (μM) vs. SMARCA2-BRD | Kd (μM) vs. SMARCA2-BRD |
| DCSM06 | [Image of the chemical structure of DCSM06 can be found on vendor websites like InvivoChem] | 39.9 ± 3.0[1][2][4] | 38.6[1][2][4] |
| This compound | [Image of the chemical structure of this compound can be found on vendor websites like MedchemExpress] | 9.0 ± 1.4[1][2][5] | 22.4[1][5] |
Note: A lower IC50 and Kd value indicates a higher potency and binding affinity, respectively. The data clearly indicates that the structural modifications leading to this compound resulted in a more potent inhibitor of the SMARCA2 bromodomain compared to the parent compound DCSM06.
Experimental Protocols
AlphaScreen High-Throughput Screening (HTS) Assay for IC50 Determination
This assay was employed to screen for and quantify the inhibitory activity of compounds against the SMARCA2 bromodomain.[1][2][4]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this context, it measures the binding of the SMARCA2 bromodomain to an acetylated histone H4 peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.
Protocol:
-
Compound Plating: 2.5 μL of the test compounds or control solutions were pre-plated into 384-well OptiPlates.[1]
-
Protein Addition: 2.5 μL of 200 nmol/L SMARCA2-BRD protein was added to each well. The plates were then sealed and incubated at room temperature for 20 minutes.[1]
-
Peptide Addition: 5 μL of a biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L. The plates were sealed again and incubated at room temperature for 30 minutes.[1]
-
Bead Addition: Under subdued light, a mixture of 5 μL of nickel-chelate acceptor beads and 5 μL of streptavidin-conjugated donor beads was added to each well.[1]
-
Signal Detection: The plates were incubated in the dark at room temperature for 1-2 hours before the AlphaScreen signal was read using a suitable plate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated from the assay data.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
SPR was utilized to confirm the direct binding of the inhibitors to the SMARCA2 bromodomain and to determine the equilibrium dissociation constant (Kd).[1][2][4]
Principle: SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
General Protocol:
-
Ligand Immobilization: The SMARCA2-BRD protein (ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) in a suitable running buffer are injected over the sensor surface at a constant flow rate.
-
Binding and Dissociation Monitoring: The association (binding) and dissociation of the inhibitor to and from the SMARCA2-BRD are monitored in real-time, generating a sensorgram.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated by analyzing the sensorgrams from the different analyte concentrations. This value reflects the affinity of the inhibitor for the target protein.
Mandatory Visualizations
SMARCA2 Signaling Pathway
The following diagram illustrates the role of SMARCA2 within the SWI/SNF chromatin remodeling complex and its impact on gene transcription.
Caption: Role of SMARCA2 in chromatin remodeling and gene transcription.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the experimental process for identifying and characterizing SMARCA2 bromodomain inhibitors.
Caption: Workflow for the discovery and validation of SMARCA2 inhibitors.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocol for DCSM06-05
For laboratory personnel engaged in drug development and research, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for DCSM06-05, a SMARCA2-BRD inhibitor. Adherence to these guidelines is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a bromodomain inhibitor. As with many novel research chemicals, it should be handled as a potentially hazardous substance. General safety precautions for this class of compounds include avoiding inhalation, ingestion, and contact with skin and eyes.[1][2]
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction, or ignitable compressed gases.[3] | Ethanol, acetone, xylene |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[3] | Sodium metal, picric acid |
| Toxicity | Harmful or fatal when ingested or absorbed. Waste that contains specific contaminants at or above regulated concentrations.[3] | Heavy metals (e.g., mercury, lead), pesticides |
Given that this compound is a solid, its primary hazard is likely toxicity if ingested or inhaled.
Experimental Protocol: Proper Disposal of this compound
The following step-by-step procedure outlines the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended).[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[3][4]
-
Contaminated Labware: Dispose of items such as pipette tips, gloves, and weighing papers that have come into contact with this compound in a designated, sealed hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container with a secure cap. Do not mix with other incompatible waste streams.[4][6] For instance, do not mix organic solvent solutions with aqueous waste.
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").[4][7] Avoid using abbreviations or chemical formulas.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3] Ensure secondary containment is used for liquid waste to prevent spills.[6] Keep containers closed except when adding waste.[6][8]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[3][8]
4. Disposal of Empty Containers:
-
A container that held this compound is considered empty when all contents have been removed by normal means.
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent that can dissolve the compound.[4][8][9] The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), deface or remove the original label.[6][8][9] The clean, unlabeled container can then be disposed of as regular non-hazardous waste or recycled.[9]
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][6] Do not dispose of this compound down the drain or in the regular trash.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling DCSM06-05
Disclaimer: No specific Safety Data Sheet (SDS) for DCSM06-05 is publicly available. The following guidance is based on best practices for handling potent, novel small molecule inhibitors in a research laboratory setting. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical compound.
Immediate Safety and Logistical Information
This compound is a potent SMARCA2-BRD inhibitor.[1] As with many novel research compounds, its toxicological properties are not fully characterized. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it is a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[2][3] | Protects against splashes, aerosols, and solid particulates. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[2] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or contamination of the outer glove. |
| Body Protection | A buttoned-up laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher, especially when handling the compound as a powder. | Minimizes the risk of inhaling aerosolized particles. |
| Foot Protection | Closed-toe shoes.[4] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing exposure and maintaining the integrity of the compound.
| Procedure | Protocol |
| Receiving and Unpacking | Inspect the package for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood. |
| Weighing and Aliquoting | All handling of the solid compound should be performed in a chemical fume hood or a similar contained ventilation device to minimize inhalation exposure. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Avoid creating aerosols. |
| Storage | Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Disposal Plan:
All waste generated from handling this compound, including contaminated PPE, empty containers, and solutions, must be treated as hazardous waste.[5]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, bench paper, and weighing boats.[5] |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[5] Do not dispose of down the drain. |
| Sharps | Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container. |
| Decontamination | Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling a potent small molecule inhibitor like this compound in a laboratory setting.
Logical Relationship for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the potential routes of exposure. The following diagram illustrates this relationship.
Disposal Workflow for this compound Waste
Proper segregation and disposal of waste are crucial for laboratory safety and environmental protection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
